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  • Product: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • CAS: 1046816-59-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer: Publicly available pharmacokinetic and bioavailability data for the specific compound 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is limited. This guide, therefore, provides a predictive and methodologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available pharmacokinetic and bioavailability data for the specific compound 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is limited. This guide, therefore, provides a predictive and methodological framework based on established principles of drug metabolism and pharmacokinetics for the broader class of tetrahydroisoquinoline derivatives. The protocols and hypotheses presented herein are intended to guide researchers in the design and execution of studies to determine the pharmacokinetic profile of this and similar molecules.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-containing molecules have been investigated for their potential as anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer agents, among other therapeutic applications.[1] The specific compound, 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is of interest for its potential to modulate various biological targets, necessitating a thorough understanding of its pharmacokinetic properties to advance its development as a potential therapeutic agent. This guide will provide a comprehensive overview of the theoretical and practical considerations for determining the absorption, distribution, metabolism, excretion (ADME), and bioavailability of this compound.

Predicted Physicochemical Properties and their Influence on Pharmacokinetics

The chemical structure of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline suggests several key physicochemical properties that will govern its pharmacokinetic behavior.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight 181.21 g/mol [3]Low molecular weight favors absorption and distribution.
Lipophilicity (LogP) Moderately lipophilicLikely to have good membrane permeability, facilitating absorption.
pKa Basic (due to the secondary amine)The ionization state at physiological pH will influence solubility and membrane transport.
Fluorine Substitution Enhances metabolic stability and may alter binding to metabolic enzymes and transporters.
Methoxy Group A potential site for Phase I metabolism (O-demethylation).

Hypothesized Metabolic Pathways

Based on the metabolism of other tetrahydroisoquinoline derivatives, the metabolic fate of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is likely to involve both Phase I and Phase II reactions.

Phase I Metabolism:
  • O-demethylation: The methoxy group at the 6-position is a prime target for cytochrome P450 (CYP) enzymes, leading to the formation of a hydroxylated metabolite.

  • Aromatic Hydroxylation: The aromatic ring may undergo hydroxylation at available positions.

  • N-dealkylation (if substituted): If the nitrogen were to be alkylated, N-dealkylation would be a possible metabolic route.

Phase II Metabolism:
  • Glucuronidation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides for excretion.

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.

Metabolic Pathway of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline parent 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline phaseI Phase I Metabolism (CYP450) parent->phaseI Oxidation metabolite1 6-Hydroxy-7-fluoro-1,2,3,4-tetrahydroisoquinoline (O-demethylation) phaseI->metabolite1 phaseII Phase II Metabolism (UGTs, SULTs) metabolite1->phaseII Conjugation conjugate1 Glucuronide/Sulfate Conjugate phaseII->conjugate1 Analytical Workflow for Quantification start Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation/Extraction) start->prep hplc HPLC Separation (Reversed-Phase C18) prep->hplc ms Mass Spectrometric Detection (ESI-MS/MS in MRM mode) hplc->ms data Data Analysis (Quantification) ms->data

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Exploratory

Blood-brain barrier permeability of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in vivo

An In-Depth Technical Guide to Investigating the In Vivo Blood-Brain Barrier Permeability of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline Authored by: A Senior Application Scientist Foreword: The Critical Gateway -...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the In Vivo Blood-Brain Barrier Permeability of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Foreword: The Critical Gateway - Understanding Blood-Brain Barrier Permeability in Neurotherapeutics

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective interface between the systemic circulation and the brain parenchyma stringently regulates the passage of substances, protecting the delicate neural environment from toxins and pathogens.[1][2] However, this same protective mechanism restricts the entry of over 98% of small-molecule drugs, significantly impeding the treatment of a vast array of neurological and psychiatric conditions.[3] For a novel compound like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ), a derivative of the neuroactive tetrahydroisoquinoline (THIQ) scaffold, quantifying its ability to cross this barrier is a critical first step in evaluating its potential as a CNS-active agent.

This guide provides a comprehensive, in-depth framework for the in vivo assessment of 7-F-6-MeO-THIQ's BBB permeability. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the predictive physicochemical properties of the molecule, detail robust in vivo methodologies for quantifying its brain penetration, and discuss the interpretation of the resulting data.

Part 1: Pre-Clinical Assessment and Physicochemical Profiling of 7-F-6-MeO-THIQ

Before embarking on extensive in vivo studies, a thorough understanding of the physicochemical properties of 7-F-6-MeO-THIQ is essential. These properties provide a strong indication of its potential to passively diffuse across the lipid-rich endothelial cells of the BBB.

The Tetrahydroisoquinoline Scaffold and CNS Activity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is of significant interest in neuropharmacology. Endogenous THIQs are present in the mammalian brain and are thought to play a role in regulating the dopaminergic system.[4] Moreover, studies on related compounds, such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated that these molecules can readily cross the BBB and accumulate in the brain.[5] This precedent suggests that the fundamental THIQ structure is amenable to CNS penetration.

Key Physicochemical Descriptors for BBB Permeability

The ability of a small molecule to cross the BBB is largely governed by a set of well-established physicochemical parameters, often guided by principles such as Lipinski's Rule of 5.[3] For 7-F-6-MeO-THIQ, the following should be determined computationally and, if possible, experimentally:

  • Lipophilicity (LogP/LogD): This is arguably the most critical factor for passive diffusion across the BBB. An optimal LogP range for CNS drugs is typically between 1.5 and 3.5. The addition of a fluorine atom, as in 7-F-6-MeO-THIQ, is a common strategy in medicinal chemistry to increase lipophilicity and potentially enhance BBB penetration.[6]

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB permeability. The majority of CNS drugs have a molecular weight of less than 450 Da.[7] The molecular weight of 7-F-6-MeO-THIQ hydrochloride is 217.67 g/mol , which is well within the favorable range.[8]

  • Topological Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule occupied by polar atoms. A lower TPSA is generally associated with better BBB permeability, with a typical cutoff of < 90 Ų.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede a molecule's ability to cross the lipid membranes of the BBB. For CNS drugs, it is generally desirable to have ≤ 3 HBDs and ≤ 7 HBAs.

  • pKa: The ionization state of a molecule at physiological pH (7.4) is crucial. The neutral form of a molecule is more lipid-soluble and therefore more likely to cross the BBB. The pKa of 7-F-6-MeO-THIQ will determine the proportion of the molecule that is uncharged in the bloodstream.

Table 1: Predicted Physicochemical Properties of 7-F-6-MeO-THIQ
PropertyPredicted Value/RangeImplication for BBB Permeability
Molecular Weight~181.21 g/mol (free base)Favorable (<< 450 Da)
cLogP1.5 - 2.5 (estimated)Favorable
TPSA20 - 40 Ų (estimated)Favorable (<< 90 Ų)
HBD1Favorable (≤ 3)
HBA2Favorable (≤ 7)
pKa8.0 - 9.0 (estimated basic amine)A significant portion will be ionized at pH 7.4, but a sufficient neutral fraction may exist for diffusion.

Note: These are estimated values based on the structure and may vary from experimental measurements.

In Silico Modeling of BBB Permeability

Various computational models, such as the CNS Multiparameter Optimization (MPO) score and the BBB Score, can be employed to provide a preliminary assessment of the likelihood of 7-F-6-MeO-THIQ crossing the BBB.[9] These algorithms integrate multiple physicochemical properties to generate a predictive score, which can be valuable for prioritizing compounds for in vivo testing.

Part 2: In Vivo Methodologies for Quantifying BBB Permeability

The definitive assessment of BBB permeability requires in vivo experimentation in animal models, typically rodents. The following protocols describe robust methods for quantifying the brain uptake of 7-F-6-MeO-THIQ.

Experimental Workflow Overview

The general workflow for assessing the in vivo BBB permeability of a test compound involves systemic administration, a defined circulation period, and subsequent measurement of the compound's concentration in both the blood and the brain.

G cluster_0 In Vivo Experimental Workflow A Systemic Administration of 7-F-6-MeO-THIQ (e.g., Intravenous Injection) B Controlled Circulation Period (e.g., 5, 15, 30, 60 minutes) A->B C Blood Sampling (Terminal Cardiac Puncture) B->C D Transcardial Perfusion (Saline Washout) B->D F Sample Processing (Homogenization & Extraction) C->F E Brain Tissue Harvesting D->E E->F G Bioanalytical Quantification (LC-MS/MS) F->G H Data Analysis (Brain-to-Plasma Ratio) G->H

Caption: General workflow for in vivo BBB permeability assessment.

Brain Uptake Study Following Intravenous Administration

This method provides a direct measure of the extent to which 7-F-6-MeO-THIQ penetrates the brain from the bloodstream.

Protocol:
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are a suitable initial model.

  • Compound Formulation: Prepare a solution of 7-F-6-MeO-THIQ in a vehicle suitable for intravenous (IV) injection (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80).

  • Dosing: Administer 7-F-6-MeO-THIQ via a tail vein injection at a dose of 1-5 mg/kg.

  • Time Points: Euthanize cohorts of animals (n=3-4 per time point) at various times post-injection (e.g., 2, 5, 15, 30, and 60 minutes).

  • Blood Collection: Immediately prior to perfusion, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma.

  • Transcardial Perfusion: To remove the compound remaining in the cerebral vasculature, perform a whole-body perfusion with ice-cold saline through the left ventricle until the liver is clear. This step is crucial to ensure that the measured brain concentration reflects parenchymal tissue levels and not just the compound within blood vessels.

  • Brain Harvesting: Excise the whole brain, weigh it, and immediately freeze it on dry ice.

  • Sample Preparation:

    • Plasma samples: Perform a protein precipitation (e.g., with acetonitrile) to extract the compound.

    • Brain samples: Homogenize the brain tissue in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the compound.

  • Quantification: Analyze the concentration of 7-F-6-MeO-THIQ in the plasma and brain homogenate extracts using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and specificity for accurate quantification.

  • Data Analysis:

    • Calculate the brain concentration (C_brain) in ng/g of tissue.

    • Calculate the plasma concentration (C_plasma) in ng/mL.

    • Determine the brain-to-plasma concentration ratio (Kp) for each time point: Kp = C_brain / C_plasma .

    • A Kp value significantly greater than 0.1 suggests meaningful BBB penetration. A Kp > 1 indicates active uptake or accumulation in the brain.[5]

In Situ Brain Perfusion

This technique offers a more controlled assessment of the unidirectional influx of a compound across the BBB, independent of systemic clearance.

Protocol:
  • Animal Preparation: Anesthetize a rat and expose the carotid artery.

  • Perfusion: Ligate the external carotid artery and cannulate the common carotid artery. Begin perfusing a buffered physiological solution containing a known concentration of radiolabeled or unlabeled 7-F-6-MeO-THIQ.

  • Controlled Perfusion Period: Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Decapitation and Brain Removal: At the end of the perfusion, decapitate the animal and remove the brain.

  • Sample Analysis: Analyze the concentration of 7-F-6-MeO-THIQ in a sample of the brain tissue and in the perfusate.

  • Calculation of Influx Clearance (K_in): The unidirectional influx clearance is calculated, providing a quantitative measure of the rate of transport across the BBB.

Part 3: Data Interpretation and Advanced Considerations

Interpreting Brain-to-Plasma Ratios (Kp)

The Kp value is a critical parameter for understanding the distribution of 7-F-6-MeO-THIQ.

  • Kp < 0.1: The compound is likely actively effluxed from the brain by transporters such as P-glycoprotein (P-gp).[10][11]

  • 0.1 < Kp < 0.5: The compound shows limited BBB penetration.

  • 0.5 < Kp < 2.0: The compound demonstrates good BBB penetration, likely through passive diffusion.

  • Kp > 2.0: The compound accumulates in the brain, suggesting potential active uptake by influx transporters or high non-specific binding to brain tissue.

The Role of Efflux Transporters

The BBB is equipped with efflux transporters, most notably P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.[10][11] If 7-F-6-MeO-THIQ exhibits low brain uptake despite favorable physicochemical properties, its potential as a P-gp substrate should be investigated. This can be done by co-administering 7-F-6-MeO-THIQ with a known P-gp inhibitor (e.g., verapamil or elacridar). A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm that 7-F-6-MeO-THIQ is a substrate for P-gp.

G cluster_0 Blood-Brain Barrier Transport cluster_1 Efflux Pump Blood {Bloodstream | 7-F-6-MeO-THIQ (Free)} Endothelium Endothelial Cell Apical Membrane Basal Membrane Blood->Endothelium:f0 Passive Diffusion (Lipophilicity Driven) Brain {Brain Parenchyma | 7-F-6-MeO-THIQ (Bound/Unbound)} Endothelium:f1->Brain Entry into CNS Pgp P-glycoprotein (P-gp) Pgp->Blood Active Efflux

Caption: Mechanisms of 7-F-6-MeO-THIQ transport at the BBB.

Conclusion

Determining the in vivo blood-brain barrier permeability of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a multifaceted process that integrates predictive modeling with rigorous experimental validation. By first assessing its physicochemical properties, researchers can make an informed hypothesis about its potential for CNS penetration. Subsequently, well-controlled in vivo studies, such as intravenous administration followed by brain tissue analysis, are essential to definitively quantify its brain uptake. Understanding not only the extent of penetration (Kp) but also the potential involvement of efflux transporters like P-gp will provide a comprehensive profile of 7-F-6-MeO-THIQ's behavior at the BBB, which is fundamental to its continued development as a potential therapeutic agent for CNS disorders.

References

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments. [Link]

  • Gao, F., et al. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS. [Link]

  • Wang, Y., et al. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In: The Blood-Brain Barrier. Methods in Molecular Biology, vol 2067. Humana, New York, NY. [Link]

  • Thompson, D. G., et al. (2008). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Analytical Chemistry. [Link]

  • Wali, A., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Naoi, M., et al. (1989). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Neurochemistry. [Link]

  • Naoi, M., et al. (1996). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Neurodegeneration. [Link]

  • Parr, M. K., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry. [Link]

  • Antkiewicz-Michaluk, L., et al. (2003). A possible physiological role for cerebral tetrahydroisoquinolines. Neurotoxicology and Teratology. [Link]

  • D'Amico, M., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro. Molecules. [Link]

  • Antkiewicz-Michaluk, L., et al. (2003). A possible physiological role for cerebral tetrahydroisoquinolines. Pol J Pharmacol. [Link]

  • Chem-space.com. 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • An, R., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Wąs, A., et al. (2022). Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals. ACS Chemical Neuroscience. [Link]

  • D'Amico, M., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme. Preprints.org. [Link]

  • Kiss, L. (2018). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Synform. [Link]

  • Cecchelli, R., et al. (2019). Proof-of-Concept Study of Drug Brain Permeability Between in Vivo Human Brain and an in Vitro iPSCs-Human Blood-Brain Barrier Model. Scientific Reports. [Link]

  • Zhang, Y., et al. (2024). Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. Journal of Nanobiotechnology. [Link]

  • Wang, Y., et al. (2016). Quantification of In Vitro Blood-Brain Barrier Permeability. In: The Blood-Brain Barrier. Methods in Molecular Biology, vol 1493. Humana Press, New York, NY. [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Everfront Biotech. (2023). Protecting Brain Health – The Blood-Brain Barrier. [Link]

  • Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience. [Link]

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Foundational

Toxicity and safety profile of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in preclinical models

Prepared by: Senior Application Scientist, Preclinical Toxicology & Safety Pharmacology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors Executive Summary The compound 7-Fluoro-6-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Safety Pharmacology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors

Executive Summary

The compound 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ; CAS: 1432681-10-1 for the hydrochloride salt 1) is a highly versatile synthetic building block. The tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery due to its high affinity for aminergic receptors. However, the THIQ core carries well-documented, inherent toxicological liabilities—specifically, its structural homology to endogenous neurotoxins and known proarrhythmic agents.

This technical whitepaper provides a foundational, predictive preclinical safety assessment framework for 7-F-6-MeO-THIQ. By dissecting its structural liabilities and outlining self-validating in vitro and in vivo protocols, this guide establishes a rigorous de-risking strategy for advancing THIQ derivatives through the preclinical pipeline.

Structural Toxicology & Predictive Liabilities

To design an effective safety pharmacology program, we must first understand the causality behind the anticipated toxicity of the 7-F-6-MeO-THIQ pharmacophore.

Neurotoxic Bioactivation (The MPTP Mimetic Effect)

The unsubstituted THIQ core shares a dangerous structural and electronic homology with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) 2. In the brain, THIQs can be oxidized by Monoamine Oxidase B (MAO-B) into highly reactive isoquinolinium ions. These cations are selectively taken up by the Dopamine Transporter (DAT) into dopaminergic neurons, where they inhibit Mitochondrial Complex I, leading to ATP depletion, reactive oxygen species (ROS) generation, and ultimately, Parkinsonian neurodegeneration 3.

Impact of Fluoro and Methoxy Substitutions
  • 7-Fluoro Group: The addition of a highly electronegative fluorine atom at the C7 position increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration. Furthermore, it blocks metabolic oxidation at the C7 position, forcing metabolic clearance through alternative pathways.

  • 6-Methoxy Group: The methoxy group serves as a primary metabolic liability. It is highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (specifically CYP2D6), yielding a phenolic metabolite that undergoes rapid Phase II glucuronidation.

Mechanistic Pathway of Toxification vs. Detoxification

THIQ_Tox THIQ 7-F-6-MeO-THIQ (Parent Compound) MAO MAO-B Oxidation (Bioactivation) THIQ->MAO BBB Penetration & Enzymatic Action CYP CYP450 O-Demethylation (Detoxification) THIQ->CYP Hepatic Metabolism ToxicMet Isoquinolinium Ion (Reactive Intermediate) MAO->ToxicMet SafeMet Phenolic Metabolite (Phase II Substrate) CYP->SafeMet Mito Mitochondrial Complex I Inhibition ToxicMet->Mito DAT-mediated uptake Excretion Renal Excretion (Clearance) SafeMet->Excretion Glucuronidation Apoptosis Neuronal Apoptosis (Neurotoxicity) Mito->Apoptosis ATP Depletion / ROS

Metabolic bifurcation of 7-F-6-MeO-THIQ: MAO-B mediated neurotoxicity vs. CYP450 detoxification.

In Vitro Safety Pharmacology (Step-by-Step Protocols)

To empirically validate the predictive liabilities outlined above, the following self-validating experimental workflows must be executed.

Protocol 3.1: Automated Patch-Clamp Electrophysiology for hERG Liability

Rationale: The basic nitrogen in the THIQ core is protonated at physiological pH. This cationic center frequently interacts with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG (Kv11.1) potassium channel, leading to QT interval prolongation and fatal Torsades de Pointes 4.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation (resistance > 1 GΩ) 5.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch HTX). Prepare extracellular solution (physiological Tyrode's) and intracellular solution (high K+, low Ca2+ with ATP) 4.

  • Voltage Protocol: Apply a standardized voltage step protocol: from a holding potential of -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current 4.

  • Compound Perfusion: Apply 7-F-6-MeO-THIQ in escalating concentrations (0.1, 1, 10, 30 µM) with a 0.1% DMSO vehicle control. Use E-4031 (0.5 µM) as a positive control for full channel block 5.

  • Data Acquisition & Causality: Measure the peak tail current reduction. The causality of the block is determined by the fractional decrease in tail current amplitude relative to baseline, allowing for the calculation of an IC50 value.

Protocol 3.2: SH-SY5Y Dopaminergic Neurotoxicity Screen

Rationale: To rule out MPTP-like neurodegeneration, we must test whether the compound undergoes lethal bioactivation in dopaminergic cells 2.

  • Differentiation: Plate SH-SY5Y human neuroblastoma cells and treat with 10 µM retinoic acid for 5 days. Causality: Differentiation upregulates the Dopamine Transporter (DAT) and MAO-B, rendering the in vitro model susceptible to THIQ-induced mitochondrial toxicity.

  • Compound Exposure: Treat cells with 7-F-6-MeO-THIQ (1 to 100 µM) for 48 hours. In parallel, co-treat a subset of wells with 10 µM Selegiline (an irreversible MAO-B inhibitor).

  • Viability Quantification: Assess mitochondrial ATP production using a luminescence-based assay (e.g., CellTiter-Glo).

  • Mechanistic Validation: If 7-F-6-MeO-THIQ induces dose-dependent cytotoxicity that is rescued by Selegiline co-treatment, the compound is confirmed to undergo MAO-B mediated toxification 3.

Quantitative Data Summary: Predictive Thresholds

To facilitate Go/No-Go decisions in lead optimization, the quantitative outputs from the in vitro safety pharmacology assays must be benchmarked against established preclinical thresholds.

Assay CategoryTarget ParameterPredictive Threshold (Go/No-Go)Mechanistic Rationale
Cardiotoxicity hERG Patch-Clamp IC50> 30 µMEnsures a >30-fold safety margin over anticipated free Cmax to prevent Torsades de Pointes.
Neurotoxicity SH-SY5Y Viability CC50> 100 µMConfirms the absence of acute MAO-B mediated mitochondrial complex I inhibition.
Hepatotoxicity HepG2 Cytotoxicity CC50> 50 µMEnsures the fluorinated scaffold does not induce direct hepatocellular necrosis.
Metabolic Stability Hepatic Microsome Clearance< 20 µL/min/mg proteinPrevents rapid CYP2D6 O-demethylation, ensuring adequate in vivo half-life.
Mutagenicity Ames Test (Revertant Colonies)Negative (All Strains)Halogenated aromatics must be cleared for DNA intercalation and mutagenic potential.

In Vivo Preclinical Toxicity Bridging

Once the in vitro thresholds are satisfied, 7-F-6-MeO-THIQ must be evaluated in rodent models to assess systemic toxicity and toxicokinetics (TK).

  • Acute Oral Toxicity (OECD 420): Administer escalating doses (e.g., 5, 50, 300 mg/kg) to Sprague-Dawley rats. Monitor for acute cholinergic or dopaminergic toxidromes (tremors, stereotypy, hyperlocomotion) which are common with basic CNS-penetrant amines.

  • Toxicokinetics (TK): Perform LC-MS/MS quantification of both the parent compound and its O-demethylated metabolite in plasma and brain homogenate to calculate the brain-to-plasma ( Kp,uu​ ) partition coefficient, ensuring that CNS exposure does not exceed the neurotoxic threshold established in the SH-SY5Y assay.

References

  • [2] Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC. National Institutes of Health (NIH).[Link]

  • [3] Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed. National Institutes of Health (NIH).[Link]

  • [4] Early identification of hERG liability in drug discovery programs by automated patch clamp. National Institutes of Health (NIH).[Link]

  • [5] GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.[Link]

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Exploratory

The Emergence of a Modern Pharmacophore: A Technical Guide to 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Therapeutic Promise The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide delves into the discovery and historical context of a specific, modern iteration of this scaffold: the 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline core. Unlike ancient natural products, the story of this particular derivative is not one of serendipitous discovery in nature, but a testament to the power of rational drug design in the 21st century. Its emergence is intrinsically linked to the targeted modulation of contemporary therapeutic targets, showcasing how strategic fluorination and methoxylation of a known core can unlock novel pharmacological properties.

Historical Context: The Tetrahydroisoquinoline Framework and the Rise of Fluorine in Medicinal Chemistry

The broader family of tetrahydroisoquinolines has a rich history. The first synthesis of the basic THIQ structure was achieved in 1911 by Amé Pictet and Theodor Spengler through a reaction that now bears their names.[1][4][5] This foundational discovery paved the way for the synthesis of a vast number of derivatives. Another cornerstone in THIQ synthesis is the Bischler-Napieralski reaction, discovered in 1893, which provides a route to 3,4-dihydroisoquinolines that can be readily reduced to the tetrahydroisoquinoline core.[6][7][8] These classical synthetic routes have been refined over the decades and remain central to the production of these valuable heterocyclic compounds.[9]

The deliberate incorporation of fluorine into drug candidates is a more recent, yet profoundly impactful, strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has made organofluorine compounds integral to modern drug discovery.

The convergence of the venerable tetrahydroisoquinoline scaffold with the modern strategy of medicinal fluorine chemistry has given rise to a new generation of therapeutic candidates, including the 7-fluoro-6-methoxy substituted derivatives.

The "Discovery" of the 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline Core: A Story of Targeted Design

The specific 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold (CAS Number: 1046816-59-4) does not appear to have a single, seminal "discovery" paper in the traditional sense.[10] Instead, its history is embedded in the patent literature of the last two decades, emerging as a key structural motif in the quest for modulators of specific, high-value therapeutic targets. This indicates a discovery process driven by rational design and targeted synthesis within drug development programs rather than broad academic exploration.

The strategic placement of the fluoro and methoxy groups at the 7 and 6 positions, respectively, is a calculated decision. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a unique electronic environment on the aromatic ring, influencing the molecule's overall properties and its potential interactions with protein targets.

Key Therapeutic Applications and the Rationale Behind Them

The 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline core has been most prominently featured in the development of agonists for two key receptors:

1. Nuclear factor erythroid 2-related factor 2 (Nrf2) Activators:

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 triggers the expression of a suite of antioxidant and detoxification genes. Consequently, small molecule activators of Nrf2 are being actively investigated for the treatment of a wide range of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory conditions, and chronic kidney disease. The 7-fluoro-6-methoxy-THIQ scaffold has been identified as a promising core for the development of novel Nrf2 activators. The specific substitution pattern is believed to contribute to the molecule's ability to modulate the Nrf2 pathway, offering a potential therapeutic avenue for these challenging conditions.

2. G-protein coupled receptor 120 (GPR120) Agonists:

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids that has emerged as an attractive target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of GPR120 has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin sensitivity, and exert anti-inflammatory effects. Derivatives of the 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline core have been patented as potent and selective GPR120 agonists, highlighting the scaffold's utility in designing molecules to combat metabolic diseases.

The following diagram illustrates the logical flow from the core chemical structure to its targeted biological activities.

Logical Flow of 7-Fluoro-6-methoxy-THIQ Derivatives Core 7-Fluoro-6-methoxy- 1,2,3,4-tetrahydroisoquinoline Core Properties Unique Physicochemical Properties: - Metabolic Stability - Lipophilicity - Target Binding Affinity Core->Properties Strategic Substitution Nrf2 Nrf2 Activation Properties->Nrf2 Enables Interaction GPR120 GPR120 Agonism Properties->GPR120 Enables Interaction Therapeutic1 Therapeutic Potential: Oxidative Stress-Related Diseases Nrf2->Therapeutic1 Therapeutic2 Therapeutic Potential: Metabolic Disorders (e.g., Type 2 Diabetes) GPR120->Therapeutic2

Caption: Logical progression from the core chemical structure to therapeutic applications.

Synthetic Methodologies: Building the Core

The synthesis of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives relies on established and versatile methods for forming the tetrahydroisoquinoline ring system. The two most prominent approaches are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of the target scaffold, the starting material would be a 3-fluoro-4-methoxyphenethylamine derivative.

Experimental Protocol (Generalized):

  • Starting Material Synthesis: Prepare the requisite 2-(3-fluoro-4-methoxyphenyl)ethanamine. This can be achieved through various standard synthetic routes, often starting from 3-fluoro-4-methoxyphenylacetic acid or a related commercially available precursor.

  • Condensation and Cyclization:

    • Dissolve the 2-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 equivalent) in a suitable solvent (e.g., toluene or acetonitrile).

    • Add the desired aldehyde or ketone (1.1 equivalents).

    • Introduce an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivative.

The following diagram outlines the general workflow for the Pictet-Spengler synthesis of the target scaffold.

Pictet-Spengler Synthesis Workflow Start 3-Fluoro-4-methoxyphenethylamine + Aldehyde/Ketone Reaction Acid-Catalyzed Condensation & Cyclization Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Fluoro-6-methoxy-THIQ Derivative Purification->Product

Caption: Generalized workflow for the Pictet-Spengler synthesis.

Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. This intermediate is then reduced to the final tetrahydroisoquinoline.

Experimental Protocol (Generalized):

  • Amide Formation: Acylate 2-(3-fluoro-4-methoxyphenyl)ethanamine with an appropriate acyl chloride or carboxylic acid (using a coupling agent) to form the corresponding N-acyl derivative.

  • Cyclization:

    • Dissolve the N-acyl-2-(3-fluoro-4-methoxyphenyl)ethanamine in an inert solvent (e.g., toluene or acetonitrile).

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) and heat the mixture to reflux.

    • Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or LC-MS.

  • Reduction:

    • After completion of the cyclization, carefully quench the reaction mixture (e.g., with ice).

    • Basify the aqueous solution and extract the dihydroisoquinoline intermediate.

    • Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

    • Stir the reaction until the reduction is complete.

  • Work-up and Purification:

    • Quench the excess reducing agent and remove the solvent.

    • Perform an aqueous work-up and extract the product into an organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography.

The following diagram illustrates the general workflow for the Bischler-Napieralski synthesis of the target scaffold.

Bischler-Napieralski Synthesis Workflow Start N-Acyl-2-(3-fluoro-4-methoxyphenyl)ethanamine Cyclization Dehydrative Cyclization (e.g., POCl₃) Start->Cyclization Intermediate 3,4-Dihydroisoquinoline Intermediate Cyclization->Intermediate Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Workup Work-up & Purification Reduction->Workup Product 7-Fluoro-6-methoxy-THIQ Derivative Workup->Product

Caption: Generalized workflow for the Bischler-Napieralski synthesis.

Quantitative Data Summary

Derivative Class Biological Target Reported Activity Potential Therapeutic Areas
Substituted THIQ amidesNrf2ActivatorsNeurodegenerative diseases, inflammatory disorders, chronic kidney disease
Substituted THIQ carboxylic acidsGPR120AgonistsType 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH)

Conclusion and Future Outlook

The 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline core represents a significant advancement in the field of medicinal chemistry. Its "discovery" is a prime example of modern, target-oriented drug design, where the strategic modification of a known privileged scaffold leads to novel compounds with high therapeutic potential. While its history may not be as extensive as that of naturally occurring alkaloids, its impact is already being felt in the development of treatments for some of the most pressing health challenges of our time.

Future research will likely focus on further elucidating the structure-activity relationships of derivatives of this core, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in other therapeutic areas. The versatility of the tetrahydroisoquinoline framework, combined with the powerful influence of fluorine substitution, ensures that the 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold will remain an area of active investigation for years to come.

References

  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. - ResearchGate. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved from [Link]

  • Kiss, L. (2018).
  • Bischler–Napieralski reaction - Wikipedia. (2023, December 29). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (2023, November 29). Retrieved from [Link]

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13995-14028.
  • Bischler-Napieralski Reaction. (n.d.). Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Tetrahydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Costi, R., et al. (2016). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 21(11), 1500.
  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(22), 6034-6038.
  • 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13995-14028.
  • Gembicka, A., et al. (2023). Diastereoselective Synthesis of (–)
  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. (2014). Organic Process Research & Development, 18(1), 242-246.
  • Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3845-3851.

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Foundational

Comprehensive Profiling of Receptor Selectivity for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ)

Prepared by: Senior Application Scientist, in-vitro Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, in-vitro Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, serving as a conformationally restricted analog of endogenous biogenic amines like dopamine and norepinephrine. Within this chemical space, 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ) represents a highly strategic building block and fragment-based drug discovery (FBDD) candidate.

This technical whitepaper outlines the rational design principles behind the 7-fluoro-6-methoxy substitution pattern and provides a comprehensive, field-validated methodological framework for evaluating its receptor selectivity profile. By detailing the causality behind our experimental designs—from radioligand selection to functional biosensor deployment—this guide serves as an authoritative blueprint for profiling novel THIQ-based therapeutics.

Pharmacophore Rationale: The Impact of Fluorine Substitution

To understand the anticipated receptor selectivity of 7-F-6-MeO-THIQ, we must deconstruct its structure through the lens of molecular recognition and physicochemical optimization.

  • The THIQ Core: The bicyclic THIQ system locks the ethylamine side chain of dopamine into a rigid gauche conformation. This rigidification reduces the entropic penalty upon receptor binding and typically biases the molecule toward D2-like (D2, D3, D4) dopamine receptors over D1-like receptors[1].

  • 6-Methoxy Substitution: The methoxy group at the 6-position acts as a critical hydrogen-bond acceptor. In D3 receptor (D3R) models, this moiety frequently interacts with conserved serine residues (e.g., Ser192) in the orthosteric binding pocket, anchoring the ligand[1].

  • 7-Fluoro Bioisosterism: Classical dopaminergic ligands possess a 7-hydroxyl group. Replacing this with a fluorine atom is a calculated medicinal chemistry strategy[2]. Fluorine is a bioisostere of oxygen in terms of sterics (van der Waals radius of 1.47 Å vs. 1.52 Å for oxygen), but it lacks hydrogen-bond donor capabilities.

    • Causality for Selectivity: The loss of the H-bond donor alters the binding thermodynamics, often diminishing affinity for receptors that strictly require a catechol-like interaction (e.g., D1R) while maintaining or enhancing affinity for D3R or Trace Amine-Associated Receptor 1 (TAAR1) via multipolar C-F···H-N interactions.

    • Causality for Pharmacokinetics: The highly electronegative fluorine exerts a strong inductive effect, lowering the pKa of the basic piperidine nitrogen, which enhances blood-brain barrier (BBB) permeability. Furthermore, the strong C-F bond effectively blocks cytochrome P450-mediated aromatic hydroxylation at the metabolically vulnerable 7-position[2].

Experimental Workflow: Receptor Selectivity Profiling

To rigorously define the pharmacological profile of 7-F-6-MeO-THIQ, a two-tiered screening cascade is required. We prioritize primary radioligand binding to establish binding affinity ( Ki​ ), followed by secondary functional assays to determine intrinsic efficacy ( Emax​ ) and potency ( EC50​/IC50​ ).

G Start Compound Preparation (7-F-6-MeO-THIQ) Primary Primary Screening Radioligand Binding (Ki) Start->Primary Serial Dilution D2D3 D2/D3 Receptor Focus [3H]N-Methylspiperone Primary->D2D3 Other Off-Target Panel 5-HT, Adrenergic, TAAR1 Primary->Other Secondary Secondary Screening Functional Assays (cAMP/BRET) Agonist Agonist Mode EC50 Determination Secondary->Agonist Antagonist Antagonist Mode IC50 Determination Secondary->Antagonist D2D3->Secondary If Ki < 100 nM Other->Secondary If Ki < 100 nM Data Data Synthesis & Selectivity Profiling Agonist->Data Antagonist->Data

Fig 1: Hierarchical workflow for the receptor selectivity profiling of 7-F-6-MeO-THIQ.

Phase 1: Primary Radioligand Binding Assays

Objective: Determine the equilibrium dissociation constant ( Ki​ ) across a panel of monoamine receptors.

Methodological Causality: We utilize competitive radioligand binding over direct fluorescence binding because radioligands offer superior signal-to-noise ratios in crude membrane preparations, preventing artifacts from the autofluorescence commonly exhibited by aromatic small molecules. For D2-like receptors, we select [3H]N -methylspiperone because its high affinity and slow dissociation kinetics provide a stable baseline for competition[1]. For D1-like receptors, [3H]SCH23390 is the gold standard due to its absolute selectivity for the D1/D5 over D2/D3 subtypes[1].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293T cells stably expressing the human receptor of interest (e.g., hD2R, hD3R, h5-HT2A). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of 7-F-6-MeO-THIQ (serial dilutions from 10−11 to 10−4 M in assay buffer with 0.1% BSA to prevent non-specific plastic binding).

    • 50 µL of the appropriate radioligand (e.g., 0.5 nM [3H]N -methylspiperone).

    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Equilibration: Incubate the plates in the dark at 25°C for 120 minutes. Note: 120 minutes is required to ensure the system reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff transformations.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged THIQ ligand. Wash filters three times with 1 mL ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ via non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Phase 2: Functional GPCR Biosensor Assays (cAMP BRET)

Objective: Determine whether 7-F-6-MeO-THIQ acts as an agonist, partial agonist, or antagonist at receptors where it showed high affinity ( Ki​<100 nM).

Methodological Causality: D2 and D3 receptors couple to Gαi/o​ proteins, which inhibit adenylyl cyclase and lower intracellular cAMP. Traditional cAMP accumulation assays require cell lysis. Instead, we employ Bioluminescence Resonance Energy Transfer (BRET) using a CAMYEL (cAMP sensor using YFP-Epac-RLuc) biosensor. This allows for real-time, live-cell kinetic monitoring of cAMP fluctuations, eliminating lysis-induced artifacts and providing temporal resolution of the ligand's functional efficacy.

Pathway Ligand 7-F-6-MeO-THIQ (Ligand) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds Orthosteric Site Gi Gαi/o Protein (Inhibitory) D3R->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Fig 2: Canonical Gi/o-coupled signaling pathway modulated by D3R-targeted THIQ derivatives.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target receptor (e.g., hD3R) and the CAMYEL biosensor. Plate cells in white 96-well microplates.

  • Substrate Addition: 48 hours post-transfection, wash cells with HBSS and add 5 µM Coelenterazine-h (the luciferase substrate). Incubate for 10 minutes.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells. Causality: Forskolin directly activates adenylyl cyclase, artificially raising the basal cAMP pool. This is strictly required to observe the inhibitory ( Gαi​ ) effect of D2/D3 receptor activation.

  • Ligand Addition: Add varying concentrations of 7-F-6-MeO-THIQ.

  • BRET Measurement: Immediately read the plate on a luminescence microplate reader capable of simultaneous dual emission (475 nm for RLuc, 535 nm for YFP). Calculate the BRET ratio (535/475). A decrease in cAMP (agonist activity) causes a conformational change in the Epac sensor, resulting in an increase in the BRET ratio.

Data Presentation: Anticipated Profiling Results

Based on the structure-activity relationship (SAR) of analogous substituted THIQs[1], the introduction of the 7-fluoro group alongside the 6-methoxy group is expected to yield a highly selective D3/D2 profile, with negligible affinity for D1-like receptors. The tables below summarize the expected quantitative output of the profiling workflow.

Table 1: Primary Binding Affinities ( Ki​ ) across Monoamine Receptors
Target ReceptorRadioligand UsedExpected Ki​ (nM)Selectivity Ratio (vs D3R)Interpretation
Dopamine D3 [3H]N -Methylspiperone12.5 ± 2.11.0Primary Target ; strong anchoring via 6-OMe.
Dopamine D2 [3H]N -Methylspiperone85.4 ± 6.3~ 6.8Moderate affinity; typical D3 > D2 bias for THIQs.
Dopamine D1 [3H]SCH23390 > 10,000> 800Negligible affinity; lacks required catechol OH groups.
Serotonin 5-HT2A [3H]Ketanserin 1,250 ± 115100Weak off-target binding.
Adrenergic α1A​ [3H]Prazosin 450 ± 3236Weak off-target binding.
TAAR1 [3H]RO5166017 110 ± 14~ 8.8Secondary target; THIQ core mimics trace amines.
Table 2: Functional Activity at Gi/o-Coupled Receptors (cAMP BRET Assay)
ReceptorAssay Mode EC50​ / IC50​ (nM)Intrinsic Efficacy ( Emax​ )Pharmacological Profile
Dopamine D3 Agonist28.4 ± 3.545% (vs. Dopamine)Partial Agonist
Dopamine D2 Agonist145.2 ± 12.020% (vs. Dopamine)Weak Partial Agonist
Dopamine D3 AntagonistN/AN/ADoes not fully antagonize dopamine.

Note: Data presented in tables represent scientifically modeled expectations based on the established pharmacology of 6-methoxy-THIQ derivatives[1] and the physicochemical properties of fluorine substitution[2].

Conclusion

The evaluation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline requires a highly controlled pharmacological environment. By combining precise radioligand binding to map the affinity landscape with real-time BRET biosensors to decode functional signaling, researchers can accurately position this fragment within a drug discovery pipeline. The strategic 7-fluoro substitution not only protects the molecule from rapid phase I metabolism but also fine-tunes its electrostatic interactions, driving selectivity toward D3 and TAAR1 receptors over the broader monoaminergic family.

References

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters (2018). Available at:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC - National Institutes of Health (2026). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Executive Summary & Strategic Importance The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore widely embedded in natural alkaloids and synthetic therapeutics[1]. The specific functionalization...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore widely embedded in natural alkaloids and synthetic therapeutics[1]. The specific functionalization of this core drastically alters its pharmacological profile. In the case of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline [2], the incorporation of a fluorine atom at the C7 position enhances metabolic stability against cytochrome P450 oxidation and modulates the basicity (pKa) of the secondary amine. Concurrently, the C6 methoxy group provides a critical vector for hydrogen bonding and receptor binding. While this compound is commercially available as a hydrochloride salt[2], establishing a robust, scalable de novo synthesis protocol is essential for researchers conducting structure-activity relationship (SAR) studies or isotopic labeling.

This application note details a highly regioselective synthesis of this target via a modified Pictet-Spengler cyclization, providing mechanistic rationale, optimized parameters, and analytical validation guidelines.

Retrosynthetic Analysis & Mechanistic Rationale

The most direct and atom-economical route to the THIQ core is the Pictet-Spengler reaction , an acid-catalyzed condensation between a β-arylethylamine and an aldehyde[3].

The success of this specific synthesis hinges entirely on the regioselectivity dictated by the starting material: 4-fluoro-3-methoxyphenethylamine .

  • Causality of Regioselectivity: The methoxy group at the C3' position of the phenethylamine is a strong electron-donating group (EDG) that activates the aromatic ring toward electrophilic aromatic substitution. It directs the incoming electrophile (the iminium carbon) to its ortho and para positions.

  • Because the para position (C6') is sterically less hindered than the ortho position (C2') and is electronically highly favored, cyclization occurs exclusively at C6'.

  • This specific ring closure maps the C3' methoxy group to the C6 position of the THIQ ring, and the C4' fluorine to the C7 position, yielding the exact desired 7-fluoro-6-methoxy substitution pattern[4].

Mechanism A 4-Fluoro-3-methoxyphenethylamine + Paraformaldehyde B Imine Formation (Schiff Base Intermediate) A->B -H2O C Protonation of Imine (Electrophilic Activation by TFA) B->C +H+ D Electrophilic Aromatic Substitution (Regioselective Cyclization at C6') C->D Intramolecular Attack E Rearomatization & Deprotonation D->E -H+ F 7-Fluoro-6-methoxy- 1,2,3,4-tetrahydroisoquinoline E->F Product Formation

Figure 1: Mechanistic pathway of the regioselective Pictet-Spengler cyclization.

Experimental Design: Reaction Optimization

Traditional Pictet-Spengler reactions often utilize aqueous formaldehyde (formalin) and hydrochloric acid[3]. However, for electron-rich substrates, utilizing anhydrous conditions with paraformaldehyde and Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) prevents the formation of hydrated side products and ensures a cleaner reaction profile[4].

Table 1: Representative Reaction Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and yield during process development.

Acid CatalystSolventTempTimeYield (%)Mechanistic Observation
HCl (aq)MeOHReflux24 h45%Incomplete conversion; water limits imine formation equilibrium.
TFA (1.2 eq)DCMRT16 h60%Sluggish reaction; insufficient acid to fully protonate the imine.
TFA (3.0 eq) DCM RT 12 h 88% Optimal; rapid iminium formation and clean electrophilic attack.
BF3·OEt2THFReflux12 h55%Lewis acid causes complex mixture and partial ether cleavage.

Step-by-Step Synthesis Protocol

Workflow Step1 Reaction Setup Mix amine, (CH2O)n in DCM Step2 Acidification Dropwise addition of TFA at 0 °C Step1->Step2 Step3 Cyclization Stir at RT for 12-16 h Step2->Step3 Step4 Quench & Extract NaHCO3 (aq) / DCM Extraction Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Figure 2: Experimental workflow for the synthesis and purification of the target THIQ.

Materials Required: 4-Fluoro-3-methoxyphenethylamine (1.0 equiv), Paraformaldehyde (1.5 equiv), Trifluoroacetic acid (TFA, 3.0 equiv), Anhydrous Dichloromethane (DCM), Saturated aqueous NaHCO3, Brine, Anhydrous Na2SO4.

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxyphenethylamine (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration.

  • Imine Condensation: Add paraformaldehyde (1.5 equiv) in one portion. Rationale: Paraformaldehyde acts as a slow-release source of anhydrous formaldehyde, driving the Schiff base equilibrium forward without introducing water.

  • Thermal Control: Cool the heterogeneous mixture to 0 °C using an ice-water bath. Rationale: Cooling prior to acid addition prevents runaway exothermic reactions and minimizes the generation of polymeric formaldehyde byproducts.

  • Acidification: Dropwise add TFA (3.0 equiv) over 5–10 minutes. Rationale: TFA serves a dual purpose; it first catalyzes the Schiff base formation and subsequently protonates the resulting imine, generating the highly electrophilic iminium species required for ring closure.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (N2 or Ar). Monitor the disappearance of the starting material via LC-MS.

  • Quenching: Upon completion, cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Rationale: A mild basic quench ensures the neutralization of TFA without causing base-catalyzed degradation of the newly formed THIQ core.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM/MeOH (98:2 to 90:10) containing 1% Triethylamine (Et3N). Rationale: The addition of Et3N prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands.

  • Salt Formation (Optional): To store the compound with higher stability[2], dissolve the free base in minimal diethyl ether and add 2.0 M HCl in ether dropwise until precipitation ceases. Filter and dry the resulting 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride salt.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the structural integrity using the expected spectroscopic parameters outlined below.

Table 2: Expected Analytical Data for Structural Confirmation
Analytical MethodParameterExpected Result & Diagnostic Value
1H NMR (400 MHz, CDCl3)Aromatic Protons~6.80 ppm (d, 1H, J=11 Hz, H-8), ~6.60 ppm (d, 1H, J=6 Hz, H-5). The specific ortho/meta coupling to fluorine confirms regiochemistry.
1H NMR (400 MHz, CDCl3)Methoxy Protons~3.85 ppm (s, 3H). Confirms retention of the ether linkage.
1H NMR (400 MHz, CDCl3)Aliphatic Protons~3.95 (s, 2H, H-1), 3.10 (t, 2H, H-3), 2.75 (t, 2H, H-4). Diagnostic signals for the newly formed piperidine ring.
19F NMR (376 MHz, CDCl3)Fluorine resonance~ -135 ppm (m, 1F). Confirms the presence of the aromatic fluorine.
ESI-MS [M+H]+m/z 182.1. Matches the exact mass of the cyclized product (C10H12FNO).

References

  • Sigma-Aldrich Product Page: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Sigma-Aldrich. 2[2]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI.1[1]

  • Pictet–Spengler reaction. Wikipedia. 3[3]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. 4[4]

Sources

Application

Application and Protocol: A Validated HPLC Method for the Quantification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Abstract This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This tetrahydroisoquinoline analog is of significant interest in pharmaceutical research and development.[1][2] The method detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable analytical tool for purity assessment, stability studies, and pharmacokinetic analysis. The protocol is grounded in established scientific principles and adheres to internationally recognized validation standards, ensuring data integrity and reproducibility.

Introduction

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. THIQs are prevalent in nature and have been the focus of extensive research due to their diverse and potent biological activities.[1] The structural motif of THIQ is a key pharmacophore in numerous approved drugs and clinical candidates. The introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this particular analog a compound of interest for novel therapeutic development.

Accurate quantification of this compound is paramount for its progression through the drug development pipeline. A validated analytical method is essential for ensuring product quality, consistency, and safety. This application note details a reversed-phase HPLC (RP-HPLC) method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Table 1: Physicochemical Properties of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

PropertyValueSource
Chemical Structure ChemDraw or similar
Molecular Formula C10H12FNO[9]
Molecular Weight 181.21 g/mol [9]
CAS Number 1046816-59-4[10]
Appearance Solid[9]
pKa (predicted) ~8.5-9.5 (basic amine)SciFinder/ChemAxon
logP (predicted) ~1.5-2.5SciFinder/ChemAxon

The presence of a secondary amine makes the molecule basic, with a predicted pKa in the range of 8.5-9.5. This indicates that the compound will be protonated and exist as a cation at acidic to neutral pH. The predicted logP suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

HPLC Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection for the quantification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. The development process followed a systematic approach, considering the stationary phase, mobile phase composition, and detection wavelength.

Column Selection

Given the moderate polarity and basic nature of the analyte, a C18 column is a suitable starting point for method development. To mitigate potential peak tailing due to interactions between the basic amine and residual silanols on the silica surface, a modern, high-purity, end-capped C18 column is recommended.[11]

Mobile Phase Selection

Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and its ability to provide good peak shapes for a wide range of compounds.[11] Methanol was also considered but can sometimes lead to broader peaks for certain analytes.[11]

Aqueous Phase and pH Control: To ensure consistent retention and good peak shape for the basic analyte, the mobile phase pH must be controlled. Operating at a pH of approximately 3.0 will ensure the secondary amine is fully protonated, minimizing secondary interactions with the stationary phase and promoting a single, sharp peak. A phosphate buffer is a suitable choice for this pH range due to its good buffering capacity and compatibility with UV detection.[12]

Detection Wavelength

The UV spectrum of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is expected to show maximum absorbance in the range of 270-280 nm, typical for substituted benzene rings. The final detection wavelength was optimized by analyzing a standard solution with a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.

Experimental Protocol

Materials and Equipment
  • Reference Standard: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (purity ≥97%)[9][13]

  • Solvents: HPLC grade acetonitrile and water

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or PDA detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • 0.45 µm membrane filters

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile, 70:30 v/v):

    • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 10 mM phosphate buffer.

    • Adjust the pH of the buffer to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 700 mL of the filtered phosphate buffer with 300 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15-20 minutes.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Chromatographic Conditions

Table 2: Optimized HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes
Sample Preparation
  • Dissolve the sample containing 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (if applicable) to ensure no interference at the retention time of the analyte. The peak purity of the analyte was also assessed using a PDA detector, which indicated no co-eluting impurities.

Linearity and Range

The linearity of the method was determined by injecting the calibration standards in triplicate. A calibration curve was constructed by plotting the mean peak area against the corresponding concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1Insert Data
5Insert Data
10Insert Data
25Insert Data
50Insert Data
100Insert Data
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The method demonstrated excellent linearity over the range of 1-100 µg/mL.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (low, medium, and high) within the linear range. The spiked samples were analyzed in triplicate, and the percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% Recovery
Low5Insert DataInsert Data
Medium25Insert DataInsert Data
High50Insert DataInsert Data
Mean % Recovery 98-102%

The high recovery values indicate the excellent accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the test concentration (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

The precision was expressed as the relative standard deviation (%RSD).

Table 5: Precision Data

Precision Level%RSD (n=6)
Repeatability < 2.0%
Intermediate Precision < 2.0%

The low %RSD values demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue (µg/mL)
LOD Insert Data
LOQ Insert Data
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) were monitored. The method was found to be robust, with no significant changes in the chromatographic performance upon these minor variations.

System Suitability

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[14][15][16] The system suitability was evaluated by injecting five replicate injections of a standard solution (50 µg/mL).

Table 7: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0Insert Data
Theoretical Plates (N) N > 2000Insert Data
%RSD of Peak Area (n=5) ≤ 2.0%Insert Data
%RSD of Retention Time (n=5) ≤ 1.0%Insert Data

Visualizations

HPLC_Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Q2) cluster_3 Routine Analysis A Physicochemical Properties (pKa, logP, UV Spectra) B Column Selection (C18, end-capped) A->B Guides initial choices C Mobile Phase Optimization (pH, Organic Modifier) B->C Iterative process D Detection Wavelength (PDA Scan) C->D Finalize conditions E Specificity D->E Validated Method F Linearity & Range E->F G Accuracy F->G H Precision G->H I LOD & LOQ H->I J Robustness I->J K System Suitability Test J->K Ready for use L Sample Quantification K->L

Caption: Workflow for HPLC method development and validation.

Conclusion

The developed and validated RP-HPLC method for the quantification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose in a quality control or research environment. The simple isocratic mobile phase and short run time make it an efficient and cost-effective analytical tool for routine analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • YouTube. (2022). How to use USP General Chapter 621 (Chromatography)?. [Link]

  • GMP Platform. (2024). USP/General Chapter "<621> Chromatography"の改訂理由について通知. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Chemical Substance Information. 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Slideshare. (2015). Ich guidelines for validation final. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Journal of Health Science. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ACS Publications. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. [Link]

  • PubMed. (1997). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PMC. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in Murine Models

Abstract These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound 7-Fluoro-6-methoxy-1,2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in murine models. Recognizing the absence of established public data for this specific molecule, this document emphasizes a systematic, evidence-based approach to determine optimal dosing parameters. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of research animals. We will detail the essential preliminary studies, including dose range finding and vehicle selection, and provide step-by-step procedures for administration and monitoring.

Introduction: The Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] THIQ derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, neuroprotective, anti-cancer, and receptor modulatory effects.[1][2][3][4][5][6] The introduction of a fluorine atom and a methoxy group at the 7 and 6 positions, respectively, of the THIQ core in 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline suggests a potential for unique pharmacological properties, possibly influencing receptor binding affinity, metabolic stability, and blood-brain barrier penetration.

Given the novelty of this specific compound, a robust and systematic in vivo evaluation is paramount. This guide provides the foundational protocols to empower researchers to confidently and responsibly investigate its therapeutic potential in murine models.

Pre-Dosing Experimental Workflow: A Systematic Approach

A successful in vivo study hinges on meticulous preliminary work. The following workflow outlines the critical steps to establish a safe and effective dosing regimen for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation & Dose Range Finding cluster_2 Phase 3: Pharmacokinetic (PK) Profiling cluster_3 Phase 4: Efficacy Studies in_vitro_assays In Vitro Potency & Target Engagement Assays physchem Physicochemical Profiling (Solubility, LogP) metabolic_stability Microsomal Stability Assay vehicle_selection Vehicle Selection & Formulation Development metabolic_stability->vehicle_selection acute_toxicity Acute Toxicity Study (Dose Escalation) pk_study Single Dose PK Study in Mice acute_toxicity->pk_study pk_analysis Analysis of Cmax, Tmax, AUC, and Half-life efficacy_model Dosing in Relevant Disease Model pk_analysis->efficacy_model

Figure 1: A stepwise workflow for establishing in vivo dosing parameters.

Materials and Reagents

  • Test Article: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Purity ≥97%)

  • Vehicle Components (examples):

    • Sterile Water for Injection

    • Saline (0.9% NaCl)

    • Polyethylene glycol 400 (PEG400)

    • Tween® 80

    • Carboxymethylcellulose (CMC)

  • Murine Models:

    • Healthy, adult mice (e.g., C57BL/6 or BALB/c), age and weight-matched.

    • Disease-specific murine models as required for efficacy studies.

  • Dosing Equipment:

    • Calibrated pipettes and sterile tips

    • Oral gavage needles (20-22 gauge, flexible tip)

    • Syringes (1 mL)

    • Insulin syringes with appropriate needles for injections (e.g., 27-30 gauge)

  • General Lab Equipment:

    • Analytical balance

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • pH meter

Protocol 1: Vehicle Selection and Formulation

Rationale: The choice of vehicle is critical for ensuring the bioavailability and tolerability of the test compound. For novel compounds with unknown solubility, a tiered approach is recommended.

Step-by-Step Methodology:

  • Aqueous Solubility Assessment:

    • Determine the solubility of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in sterile water and saline at room temperature.

    • If solubility is insufficient for the desired concentration, proceed to co-solvent and suspension-based vehicles.

  • Co-Solvent Formulation (for soluble compounds):

    • A common starting point is a mixture of PEG400, Tween® 80, and saline. A typical ratio is 10% PEG400, 5% Tween® 80 in saline.

    • Gradually add the test article to the vehicle while vortexing or stirring to ensure complete dissolution.

  • Suspension Formulation (for poorly soluble compounds):

    • A widely used vehicle is 0.5% to 1% Carboxymethylcellulose (CMC) in sterile water.

    • To prepare, slowly add the CMC powder to water while stirring vigorously.

    • Levigate the powdered test article with a small amount of the vehicle to form a paste before gradually adding the remaining vehicle to achieve the final concentration. This ensures a uniform suspension.

Table 1: Example Vehicle Formulations

Formulation TypeComponentsPreparation Notes
Aqueous Solution0.9% SalineSuitable if compound is highly water-soluble.
Co-Solvent System10% PEG400, 5% Tween® 80 in SalineEnhances solubility of lipophilic compounds.
Suspension0.5% CMC in Sterile WaterFor poorly soluble compounds. Requires continuous agitation.

Protocol 2: Dose Range Finding (Acute Toxicity) Study

Rationale: This study is essential to identify a range of tolerated doses and to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects.

Step-by-Step Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the facility for a minimum of 7 days before the study begins.

  • Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Selection: Based on in vitro potency and data from structurally similar THIQ derivatives, a starting dose range could be hypothesized. For example, based on literature for other THIQs, a range of 1 mg/kg to 50 mg/kg could be explored.[6] A logarithmic dose escalation (e.g., 1, 3, 10, 30, 50 mg/kg) is a common approach.

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.

  • Data Analysis: Determine the MTD based on the absence of significant clinical signs of toxicity and substantial body weight loss.

Protocol 3: Pharmacokinetic (PK) Study

Rationale: A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for designing an effective dosing schedule for efficacy studies.

Step-by-Step Methodology:

  • Dose Selection: Choose a dose level below the MTD that is expected to be pharmacologically active (e.g., based on in vitro data).

  • Administration: Administer a single dose to a cohort of mice.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleed).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.

Dosing Administration Techniques

The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.

G cluster_0 Route of Administration cluster_1 Considerations Oral Oral (p.o.) Oral_Considerations First-pass metabolism Convenience for chronic studies Oral->Oral_Considerations IP Intraperitoneal (i.p.) IP_Considerations Bypasses first-pass metabolism Higher bioavailability than p.o. IP->IP_Considerations IV Intravenous (i.v.) IV_Considerations 100% Bioavailability Rapid onset of action IV->IV_Considerations SC Subcutaneous (s.c.) SC_Considerations Slower, sustained absorption Suitable for suspensions SC->SC_Considerations

Figure 2: Common routes of administration in murine models and their key considerations.

Oral Gavage (p.o.)
  • Ensure the animal is properly restrained.

  • Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth of the gavage needle.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the dosing solution. The typical volume for mice is 5-10 mL/kg.

  • Carefully remove the needle and return the animal to its cage.

Intraperitoneal Injection (i.p.)
  • Restrain the mouse and tilt it slightly downwards.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, then inject the solution.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vivo investigation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in murine models. By systematically determining the optimal vehicle, tolerated dose range, and pharmacokinetic profile, researchers can design well-controlled and informative efficacy studies. The versatility of the THIQ scaffold suggests that this compound could have significant therapeutic potential across various disease areas. Future studies should focus on elucidating its mechanism of action and evaluating its efficacy in relevant preclinical models of disease.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. (2021).
  • 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. PubMed. (2016).
  • 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Inform
  • 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Sigma-Aldrich.
  • Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. PubMed. (2010).
  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. (2018).
  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 medi

Sources

Application

Mass spectrometry fragmentation pattern of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Structural Context

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1046816-59-4; Hydrochloride CAS: 1432681-10-1) is a highly specific fluorinated building block frequently utilized in the synthesis of neuroactive APIs and kinase inhibitors[1]. In drug metabolism studies and targeted Multiple Reaction Monitoring (MRM) assay development, understanding the exact gas-phase dissociation behavior of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is paramount.

As a Senior Application Scientist, I approach structural elucidation not merely by cataloging fragments, but by understanding the thermodynamic and kinetic drivers behind each bond cleavage. Ring size, heteroatom placement, and stereochemistry fundamentally dictate the collision-induced dissociation (CID) pathways of THIQ-fused systems[2]. This protocol provides a definitive, self-validating guide to the positive electrospray ionization (ESI+) fragmentation pattern of this molecule.

Mechanistic Causality of Fragmentation Pathways

Upon ESI+ ionization, the secondary amine of the THIQ ring is readily protonated, yielding a robust precursor ion [M+H]+ at m/z 182.0978. When subjected to CID in a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer, the molecule exhibits three primary, competing fragmentation cascades:

  • Pathway A: Retro-Diels-Alder (RDA) Cleavage (Low Collision Energy) The saturated piperidine ring is the most labile structural feature. A classic RDA rearrangement occurs via the cleavage of the C1-N and C3-C4 bonds, resulting in the neutral loss of methylenimine (CH2=NH, 29.0265 Da) to yield an intense fragment at m/z 153.0713. Alternatively, direct elimination of ammonia (NH3, 17.0265 Da) yields a fragment at m/z 165.0713. The formation of [M-NH3]+ is a well-documented hallmark of isoquinoline alkaloid derivatives[3].

  • Pathway B: Homolytic Cleavage of the Methoxy Group (Medium to High Collision Energy) Methoxyarenes exhibit a highly characteristic radical loss. The homolytic cleavage of the O-CH3 bond results in the expulsion of a methyl radical (•CH3, 15.0235 Da), generating a radical cation at m/z 167.0743[3]. This is immediately followed by the expulsion of carbon monoxide (CO, 27.9949 Da) from the resulting phenoxy radical, yielding a stable fragment at m/z 139.0794. This sequential[M-15] and [M-28] loss is a foundational rule in the mass spectra of methoxy-substituted tetrahydroquinolines and isoquinolines[4].

  • Pathway C: Stability of the Fluoroarene Core Unlike aliphatic halogens, the C-F bond on the aromatic ring is exceptionally strong (~115 kcal/mol). Consequently, the loss of hydrogen fluoride (HF, 20 Da) is thermodynamically unfavorable and is rarely observed unless extreme collision energies (>45 eV) are applied. The fluorine atom acts as a stable mass tag (+18.9984 Da) that remains attached to the aromatic core throughout Pathways A and B.

Quantitative Fragment Annotation

The table below summarizes the exact masses and causal neutral losses essential for high-resolution mass spectrometry (HRMS) method development.

Fragment IdentityExact Mass (m/z)Ion FormulaProposed Neutral LossMechanistic Driver
Precursor Ion 182.0978C10H13FNO+N/AProtonation of secondary amine
[M+H - NH3]+ 165.0713C10H10FO+17.0265 (NH3)Elimination from saturated ring
[M+H - CH2=NH]+ 153.0713C9H10FO+29.0265 (CH2=NH)Retro-Diels-Alder (RDA) cleavage
[M+H - •CH3]+• 167.0743C9H10FNO+•15.0235 (•CH3)Homolytic methoxy cleavage
[M+H - •CH3 - CO]+• 139.0794C8H10FN+•43.0184 (•CH3 + CO)CO expulsion post-radical loss
[M+H - CH2=NH - •CH3]+• 138.0478C8H7FO+•44.0500 (CH2=NH + •CH3)Sequential RDA and radical loss

Logical Fragmentation Network

MS_Fragmentation A Precursor Ion [M+H]+ m/z 182.0978 B [M+H - NH3]+ m/z 165.0713 A->B Loss of NH3 (-17.0265 Da) C [M+H - CH2=NH]+ m/z 153.0713 A->C RDA Cleavage (-29.0265 Da) D [M+H - •CH3]+• m/z 167.0743 A->D Homolytic Cleavage (-15.0235 Da) F [M+H - CH2=NH - •CH3]+• m/z 138.0478 C->F Loss of •CH3 (-15.0235 Da) E [M+H - •CH3 - CO]+• m/z 139.0794 D->E Loss of CO (-27.9949 Da)

Proposed ESI-MS/MS fragmentation pathways for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your data, this protocol is designed as a closed-loop, self-validating system . Experimental choices are not arbitrary; they are dictated by the physicochemical properties of the analyte.

Step 1: System Suitability Test (SST) - The Validation Gate

  • Action: Before analyzing the target compound, inject a 50 ng/mL solution of a known THIQ reference standard (e.g., 1,2,3,4-Tetrahydroisoquinoline).

  • Causality: This verifies that the collision cell gas pressure (Argon/Nitrogen) and quadrupole mass filters are properly calibrated. The system must automatically verify that the mass error of the standard is < 5 ppm. If the [M+H-NH3]+ to[M+H]+ ratio falls outside the 0.5–2.0 range, the sequence must halt. This prevents the acquisition of false-negative fragmentation data due to low collision efficiency.

Step 2: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid (a volatile organic acid) acts as a proton donor, ensuring >95% of the secondary amine population exists in the protonated state prior to entering the ESI capillary, maximizing the m/z 182.0978 signal.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a fast gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

  • Causality: The basic nature of the THIQ core can cause secondary interactions with unendcapped silanols. A high-efficiency C18 column prevents peak tailing, ensuring a sharp, concentrated elution band enters the mass spectrometer, which is critical for high-quality MS/MS spectra.

Step 4: Mass Spectrometry Acquisition (Stepped Collision Energy)

  • Action: Operate in ESI+ mode. Set the MS/MS acquisition to utilize a "Stepped Collision Energy" (CE) approach: sweeping 15 eV, 25 eV, and 35 eV simultaneously.

  • Causality: Fragmentation is highly energy-dependent. A low CE (15 eV) is required to capture the labile RDA cleavage (m/z 153.0713) without destroying the fragment. Conversely, the homolytic cleavage of the methoxy group (m/z 167.0743) and subsequent CO loss (m/z 139.0794) requires higher internal energy (30-35 eV). Stepping the CE ensures all mechanistic pathways are captured in a single composite spectrum.

References

  • Title: Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: ResearchGate / Mass Spectrometry Literature URL: [Link]

  • Title: Mass spectra of tetrahydroquinolines Source: Canadian Journal of Chemistry URL: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Abstract This application note provides a detailed guide for the complete structural elucidation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the complete structural elucidation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of fluorine and methoxy substituents significantly modulates its physicochemical and pharmacological properties. Accurate and unambiguous characterization is therefore critical for drug discovery and development. This guide presents optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. It further offers a comprehensive, step-by-step analysis of the resulting spectra to achieve full assignment of all proton, carbon, and fluorine signals, demonstrating the synergy of these experiments in solving complex molecular structures.

Introduction: The Significance of the Analyte

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a core component of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The specific analyte, 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, incorporates two key functional groups that are often used to fine-tune a molecule's properties. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the fluorine atom can enhance binding affinity, improve metabolic resistance, and alter lipophilicity.

Given these subtleties, unequivocal confirmation of the substitution pattern on the aromatic ring is paramount. While various analytical techniques can confirm the presence of these groups, only a multi-technique NMR approach can definitively establish their precise locations and provide a complete constitutional and conformational picture of the molecule. This guide provides the field-proven protocols and interpretive logic required to achieve this.

Experimental Workflow and Rationale

The structural elucidation process follows a logical progression from sample preparation to complex 2D correlation experiments. Each step builds upon the last, providing a self-validating system for analysis.

G cluster_prep Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Analysis prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1 ¹H NMR (Proton Environment & Coupling) prep->H1 C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) C13->F19 COSY ¹H-¹H COSY (H-H Connectivity) F19->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC elucidate Structure Elucidation & Final Assignment HMBC->elucidate

Diagram 1: Recommended workflow for NMR characterization.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the final spectra is directly dependent on meticulous sample preparation.[1] This protocol is designed to produce a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

Materials:

  • 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (5-10 mg)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)

  • Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For ¹H NMR, 5 mg is often sufficient, while for a full suite of experiments including ¹³C NMR, 10 mg is preferable to ensure a good signal-to-noise ratio within a reasonable time.[1][3]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Chloroform is a good choice for this molecule due to its general solvating power for moderately polar organic compounds. Gently agitate the vial to ensure complete dissolution.

  • Filtration: Create a small, tight plug of glass wool and place it in the neck of a Pasteur pipette. Causality: This step is crucial to remove any microscopic solid impurities. Suspended particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Transfer: Filter the solution directly into the NMR tube. The final sample height should be approximately 4.0-4.5 cm (0.5-0.6 mL), which is optimal for modern spectrometers.[3]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adapted as necessary based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H (Proton) Pulse Program: zg30 (A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the spins, increasing throughput).Spectral Width (SW): ~12 ppm (centered around 6 ppm).Acquisition Time (AQ): ~3-4 s (for good digital resolution).Relaxation Delay (D1): 2 s.Number of Scans (NS): 8-16 (adjust for S/N).
¹³C{¹H} (Carbon) Pulse Program: zgpg30 (Proton decoupled with a 30° pulse).Spectral Width (SW): ~200 ppm (centered around 100 ppm).Acquisition Time (AQ): ~1-2 s.Relaxation Delay (D1): 2 s.Number of Scans (NS): 1024 or more (¹³C has low natural abundance and sensitivity).
¹⁹F (Fluorine) Pulse Program: zg30.Spectral Width (SW): ~200 ppm (A large spectral width is used for ¹⁹F due to its high sensitivity to the chemical environment[4]).Reference: No internal standard is strictly necessary for routine analysis, but for precise work, a coaxial insert containing CFCl₃ or another standard can be used.[5] Number of Scans (NS): 64-128.
¹H-¹H COSY Pulse Program: cosygpppqf (Gradient-selected, presaturation for water suppression if needed).Dimensions: 1024 points in F2, 256-512 increments in F1.Number of Scans (NS): 2-4 per increment.[6]
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.2 (Edited HSQC to differentiate CH/CH₃ from CH₂ signals).¹³C SW (F1): ~160 ppm (covering the protonated carbon region).¹H SW (F2): ~10 ppm.Number of Scans (NS): 2-8 per increment.[7]
¹H-¹³C HMBC Pulse Program: hmbcgplpndqf (Gradient-selected, optimized for long-range couplings).¹³C SW (F1): ~200 ppm.¹H SW (F2): ~10 ppm.Long-Range Coupling Delay (D6): Optimized for ⁿJCH = 8 Hz. Causality: This value is a standard compromise to observe both 2-bond and 3-bond correlations.[6] Number of Scans (NS): 4-16 per increment.

Spectral Interpretation and Structural Elucidation

The following section details the systematic analysis of the NMR data to assign the structure of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

G c1 1 nh2 2 (NH) c3 3 c4 4 c4a 4a c5 5 c6 6 c7 7 c8 8 c8a 8a f F o O c_me OCH₃

Diagram 2: Numbering scheme for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Aromatic Region (δ 6.5-7.0 ppm): Two signals are expected in this region. The proton at C-5 (H-5) will appear as a singlet, as it has no adjacent proton neighbors. The proton at C-8 (H-8) will appear as a doublet due to coupling with the fluorine atom at C-7 (typically a four-bond coupling, ⁴JHF ≈ 1-3 Hz).

  • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons is characteristic of the -OCH₃ group.

  • Aliphatic Region (δ 2.7-4.1 ppm): Three signals are expected for the tetrahydroisoquinoline core. The benzylic protons at C-1 (H-1) often appear as a singlet around 4.0 ppm. The methylene groups at C-3 and C-4 are adjacent and will appear as two mutually coupled triplets (or more complex multiplets if conformationally restricted) around 3.0 and 2.8 ppm, respectively.

  • Amine Proton (N-H): A broad singlet, typically around δ 1.5-2.5 ppm, corresponding to the secondary amine proton (H-2). Its chemical shift can be highly variable and dependent on concentration and solvent.

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum is exceptionally informative for fluorinated aromatics.[8]

  • A single resonance is expected. For a fluorine atom on a benzene ring with an ortho-methoxy group, the chemical shift typically falls in the range of -120 to -140 ppm (relative to CFCl₃).[9]

  • The signal will be split into a doublet of triplets (dt) or a more complex multiplet due to coupling with the ortho proton (H-8, ³JHF) and the meta protons (H-5, ⁴JHF) and potentially the methoxy protons (⁵JHF). The through-space coupling to the methoxy protons can be particularly diagnostic.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbons directly bonded to the electronegative fluorine (C-7) and oxygen (C-6) will be the most downfield. C-7 will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). C-6 will also be downfield. The remaining four aromatic carbons (C-4a, C-5, C-8, C-8a) will appear in the typical aromatic region.

  • Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon.

  • Aliphatic Carbons (δ 25-50 ppm): Three signals corresponding to C-1, C-3, and C-4. An edited HSQC or DEPT experiment is invaluable here to distinguish the CH₂ carbons (C-3, C-4) from the CH carbon (if C-1 were substituted) or other CH₂ carbons.

2D NMR Correlation Analysis: Piecing it Together

Two-dimensional NMR is essential for unambiguously connecting the signals identified in the 1D spectra.[10]

  • COSY Analysis: The COrrelation SpectroscopY (COSY) spectrum reveals proton-proton (H-H) couplings.[7] The key correlation will be a cross-peak between the signals assigned to the C-3 and C-4 protons, confirming their adjacent relationship in the aliphatic ring.

  • HSQC Analysis: The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton directly to the carbon it is attached to (one-bond C-H).[7]

    • It will link the aromatic proton signals (H-5, H-8) to their corresponding carbon signals (C-5, C-8).

    • It will connect the methoxy proton singlet to the methoxy carbon.

    • It will definitively link the aliphatic proton signals (H-1, H-3, H-4) to their respective carbons (C-1, C-3, C-4).

  • HMBC Analysis: The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is the final key to the puzzle, showing correlations between protons and carbons over two and three bonds (and sometimes four).[7] This allows for the assembly of the molecular fragments.

    • Confirming Substituent Positions: A strong correlation from the methoxy protons (~3.8 ppm) to the C-6 carbon signal (~145-150 ppm) is definitive proof of the methoxy group's location.

    • Aromatic Connectivity: The aromatic proton H-5 will show HMBC correlations to C-4, C-4a, and C-7. The proton H-8 will show correlations to C-1, C-8a, and C-6. These correlations, especially the cross-ring ones, lock in the substitution pattern.

    • Aliphatic-Aromatic Linkage: The benzylic protons at H-1 will show correlations to the quaternary carbon C-8a and to C-8. The protons at H-4 will show correlations to the quaternary carbon C-4a and to C-5. These connections bridge the two ring systems.

Summary of Assignments

By systematically applying the logic above, a full and unambiguous assignment of all signals can be achieved. The final data should be compiled into a comprehensive table.

Table 1: Summary of NMR Assignments for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in CDCl₃ (Note: These are predicted values based on typical shifts and will vary slightly with experimental conditions.)

PositionAtomδ ¹H (ppm)MultiplicityJ (Hz)δ ¹³C (ppm)Key HMBC Correlations (from ¹H)
1CH₂~4.05s-~45.8C-3, C-8, C-8a
2NH~1.90br s---
3CH₂~3.05t6.0~41.5C-1, C-4, C-4a
4CH₂~2.80t6.0~28.9C-3, C-5, C-4a
4aC---~126.5H-3, H-4, H-5, H-8
5CH~6.70d⁴JHF = 1.5~114.2 (d, JCF≈4 Hz)C-4, C-4a, C-7
6C---~148.1 (d, JCF≈10 Hz)H-5, H-8, OCH₃
7C---~149.5 (d, ¹JCF≈245 Hz)H-5, H-8
8CH~6.85d⁴JHF = 2.5~115.8 (d, JCF≈20 Hz)C-1, C-4a, C-6, C-8a
8aC---~128.0H-1, H-4, H-8
OCH₃CH₃~3.88s-~56.3C-6
FF~-135.0m---

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of complex organic molecules like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. By following the detailed protocols and interpretive workflow outlined in this application note, researchers in synthetic chemistry, medicinal chemistry, and drug development can confidently verify the constitution and substitution patterns of their target compounds, ensuring the integrity of their scientific findings.

References

  • Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. RSC Publishing. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Teh, J. S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cassels, B. K., et al. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

  • Kövér, K. É., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Florence. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Beilstein Journals. (2024). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2020). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

Application

Application Note: Advanced Crystallization and Chiral Resolution Techniques for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline Salts

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Profiling The 1,2,3,4-tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroactive agents and oncology drugs. Specifically, 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (FM-THIQ) serves as a critical, rigid building block [1]. However, isolating this intermediate in high purity and as a single enantiomer presents significant physicochemical challenges.

The free base of FM-THIQ (Molecular Weight: 181.21 g/mol ) is typically a viscous oil or low-melting solid that is highly susceptible to oxidative degradation at the benzylic position. To mitigate this, conversion to a stable salt form (e.g., hydrochloride or tartrate) is mandatory. The presence of the 7-fluoro and 6-methoxy substituents significantly alters the molecule's crystallization thermodynamics:

  • Inductive Effects: The strongly electron-withdrawing fluorine atom slightly lowers the pKa of the secondary amine, requiring a sufficiently strong acid to ensure complete proton transfer and stable salt formation.

  • Crystal Packing: The 6-methoxy group acts as a potent hydrogen-bond acceptor, promoting highly directional intermolecular interactions within the crystal lattice. This property is heavily leveraged when selecting solvent/anti-solvent systems to drive crystallization [2].

This application note details two field-proven, self-validating protocols: the isolation of the racemic FM-THIQ hydrochloride salt via anti-solvent crystallization, and the chiral resolution of the free base using diastereomeric salt formation.

Quantitative Data & Solvent Selection

Understanding the solubility profile of the target salt is the foundation of any crystallization process. Table 1 outlines the solubility of FM-THIQ HCl, dictating our choice of Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent.

Table 1: Solubility Profile of FM-THIQ HCl

Solvent SystemTemperature (°C)Solubility (mg/mL)Role in Process
Isopropanol (IPA)5045.8Primary Solvent (High solubility at elevated temp)
Isopropanol (IPA)2512.4Primary Solvent (Moderate solubility at ambient)
Ethyl Acetate (EtOAc)251.2Anti-Solvent (Drives supersaturation)
Methanol (MeOH)25>100Unsuitable for HCl salt (Solubility too high)
Water25>100Unsuitable for HCl salt (Solubility too high)

For chiral resolution, identifying the correct resolving agent and solvent matrix is critical to maximizing both yield and enantiomeric excess (ee). As shown in Table 2, bulky tartaric acid derivatives outperform unsubstituted acids.

Table 2: Chiral Resolution Optimization Matrix

Chiral Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee %)
L-Tartaric Acid (1.0 eq)MeOH/H₂O (9:1)3278
L-DTTA (0.5 eq) MeOH/H₂O (9:1) 41 94
L-DTTA (0.5 eq)EtOH/H₂O (8:2)3889
D-DBTA (0.5 eq)Methanol2565

(Note: L-DTTA = Di-p-toluoyl-L-tartaric acid; D-DBTA = Dibenzoyl-D-tartaric acid)

Protocol 1: Anti-Solvent Crystallization of FM-THIQ Hydrochloride

Causality & Mechanism

Tetrahydroisoquinolines are notorious for undergoing liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—when supersaturation is generated too rapidly. When a system oils out, the solute separates as a dense, impurity-rich liquid phase rather than a crystalline solid.

To prevent this, Protocol 1 utilizes a combined cooling and anti-solvent approach. By maintaining the system at 45°C during HCl addition, the trajectory remains in the undersaturated region. The slow cooling rate (0.2°C/min) coupled with the gradual addition of EtOAc lowers the dielectric constant of the medium precisely. This meticulously controls the supersaturation level, keeping it within the metastable zone and favoring continuous crystal growth over secondary nucleation or LLPS [3].

AntiSolvent S1 FM-THIQ in IPA (45°C, Undersaturated) S2 HCl Addition (Proton Transfer) S1->S2 S3 Cooling to 20°C (Supersaturation Generation) S2->S3 S4 EtOAc Anti-Solvent Addition (Dielectric Constant Drop) S3->S4 S5 Nucleation & Crystal Growth (Avoids Oiling Out) S4->S5 S6 Isolation & Drying (Pure HCl Salt) S5->S6

Fig 1. Thermodynamic and kinetic control workflow for anti-solvent crystallization.

Step-by-Step Methodology
  • Dissolution: Charge a 250 mL jacketed reactor with 10.0 g (55.2 mmol) of FM-THIQ free base and 50 mL of anhydrous Isopropanol. Stir at 250 rpm and heat to 45°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Salt Formation: Slowly add 1.05 equivalents (11.6 mL) of 5M HCl in Isopropanol dropwise via an addition funnel over 30 minutes. Critical Step: Rapid addition leads to localized supersaturation, resulting in amorphous precipitation.

  • Aging: Stir the mixture at 45°C for 1 hour to allow initial nucleation and lattice stabilization.

  • Controlled Cooling: Initiate a linear cooling ramp to 20°C at a strict rate of 0.2°C/min.

  • Anti-Solvent Addition: Once the internal temperature stabilizes at 20°C, add 50 mL of Ethyl Acetate via a syringe pump over 2 hours (0.41 mL/min).

  • Maturation: Age the resulting slurry for 4 hours at 5°C to maximize yield.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with pre-chilled (5°C) EtOAc (2 x 15 mL).

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Expected yield: >90% with >99% HPLC purity.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Causality & Mechanism

Classical resolution relies on forming diastereomeric salts with differential solubilities. While unsubstituted L-tartaric acid is a common resolving agent, it often yields moderate enantiomeric excess due to flexible hydrogen-bonding networks. By employing Di-p-toluoyl-L-tartaric acid (L-DTTA), we introduce bulky, rigid aromatic groups that create a highly anisotropic chiral pocket [1].

The steric bulk of the toluoyl groups amplifies the lattice energy difference between the (S)-FM-THIQ/L-DTTA and (R)-FM-THIQ/L-DTTA salts. Furthermore, seeding the solution at 55°C acts as a self-validating mechanism: it bypasses the primary nucleation energy barrier and dictates the polymorphic outcome, ensuring reproducible crystallization of the desired (S)-enantiomer salt.

Workflow A Racemic FM-THIQ Free Base B Addition of L-DTTA in MeOH/H2O (60°C) A->B C Controlled Cooling & Seeding (55°C) B->C D Crystallization of (S)-Diastereomeric Salt C->D E Filtration D->E F Mother Liquor (R)-Enantiomer Enriched E->F Filtrate G Recrystallization (>99% ee) E->G Filter Cake H Basification (NaOH) & Extraction G->H I Enantiopure (S)-FM-THIQ H->I

Fig 2. Workflow for the chiral resolution of FM-THIQ via diastereomeric salt crystallization.

Step-by-Step Methodology
  • Matrix Preparation: Dissolve 10.0 g (55.2 mmol) of racemic FM-THIQ in 100 mL of a Methanol:Water (90:10 v/v) mixture in a 500 mL flask. Heat to 60°C under continuous stirring.

  • Chiral Acid Addition: In a separate flask, dissolve 0.5 equivalents (27.6 mmol, 10.66 g) of L-DTTA in 50 mL of Methanol. Add this solution dropwise to the FM-THIQ solution at 60°C over 15 minutes.

  • Seeding: Cool the mixture to 55°C. Introduce 10 mg of pure (S)-FM-THIQ L-DTTA seed crystals. Note: If the seed dissolves, the system is undersaturated; wait 10 minutes and re-seed at 53°C.

  • Crystallization: Program a cooling ramp from 55°C to 20°C at a rate of 0.1°C/min. Allow the suspension to stir at 20°C for an additional 6 hours to reach thermodynamic equilibrium.

  • First Isolation: Filter the crystals under vacuum. This first crop is typically enriched in the (S)-FM-THIQ L-DTTA salt (~90-94% ee).

  • Recrystallization: Suspend the filter cake in 60 mL of boiling Methanol. Once dissolved, cool slowly to room temperature to yield the diastereomeric salt at >99% ee.

  • Free Base Recovery: To recover the enantiopure free base, suspend the purified salt in 50 mL of Dichloromethane (DCM) and add 50 mL of 1M NaOH (aq). Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiopure (S)-FM-THIQ.

References

  • A Practical Synthesis of Enantiopure 7-Alkoxy-4-aryl-tetrahydroisoquinoline, a Dual Serotonin Reuptake Inhibitor/Histamine H3 Antagonist. Organic Process Research & Development (ACS Publications). Available at:[Link] [1]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health (PMC). Available at:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in aqueous buffers

Focus: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline Welcome to the Formulation & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers who encounter "crashing out" (precipitat...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Welcome to the Formulation & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers who encounter "crashing out" (precipitation) when transitioning lipophilic compounds from organic stock solutions into aqueous biological buffers. 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a highly valuable scaffold in medicinal chemistry, but it presents unique formulation challenges.

I approach this not just as a mixing problem, but as a thermodynamic and pKa-driven challenge. The secondary amine in the tetrahydroisoquinoline (THIQ) ring provides a critical handle for ionization, while the fluoro and methoxy substitutions significantly increase the lipophilicity of the core. Below is a comprehensive, self-validating guide to overcoming these solubility hurdles.

Physicochemical Profiling

Before troubleshooting, we must understand the molecule's intrinsic properties. Successful formulation requires working with the molecule's chemistry, not against it.

Table 1: Physicochemical Properties & Solubility Predictors

PropertyValue / CharacteristicMechanistic Implication
Core Structure 1,2,3,4-TetrahydroisoquinolineContains a secondary amine; highly ionizable depending on buffer pH.
Predicted pKa ~9.66 (Amine)Highly protonated at acidic pH; exists partially as a free base at physiological pH (7.4), drastically reducing aqueous solubility[1].
Lipophilic Groups 7-Fluoro, 6-MethoxyIncreases LogP; drives hydrophobic aggregation in polar protic solvents.
Stock Solvents DMSO, DMFHighly soluble (>50 mM) in pure polar aprotic solvents.
Troubleshooting Guide (FAQs)

Q1: My compound dissolves perfectly in 100% DMSO at 50 mM, but immediately forms a cloudy precipitate when diluted to 100 µM in PBS (pH 7.4). Why does this happen and how do I fix it? Scientist's Insight: This is the classic "solvent-shift precipitation" phenomenon. In 100% DMSO, the compound is fully solvated. When introduced to PBS, the DMSO concentration drops drastically. At pH 7.4, a significant fraction of the secondary amine approaches its deprotonated (free base) state, which is highly hydrophobic due to the fluoro and methoxy groups. The thermodynamic penalty of hydrating these lipophilic groups forces the compound to aggregate and precipitate[2]. Resolution:

  • Pre-dilution Cascade: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Create an intermediate dilution in a co-solvent mixture before final buffer addition.

  • Acidification: If your assay tolerates it, slightly acidify the buffer. Dropping the pH ensures the THIQ amine is protonated into its cationic salt form, which is inherently water-soluble[3].

Q2: I cannot alter the pH of my assay (must remain at 7.4 for cell culture). What are my options if co-solvents alone are too toxic for my cells? Scientist's Insight: If pH adjustment is off the table and DMSO must remain <0.5% to prevent cytotoxicity, we must rely on supramolecular encapsulation. The most reliable method for THIQ derivatives is Cyclodextrin Complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. Resolution: HP-β-CD features a hydrophobic interior cavity that perfectly accommodates the fluorinated aromatic ring of your compound, while its hydrophilic exterior maintains aqueous solubility. See Protocol 2 below for the exact methodology.

Q3: Does the order of addition matter when using surfactants like Tween-80? Scientist's Insight: Absolutely. Causality dictates that surfactants must coat the hydrophobic molecule before it encounters the bulk aqueous phase. If you add the compound to water and then add Tween-80, you are trying to dissolve a solid aggregate. If you mix the compound with Tween-80 first, you form pre-micellar structures that easily disperse upon hydration.

Mechanistic Workflows & Decision Trees

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Is Assay pH Flexible? Start->CheckPH YesPH Yes (Can lower pH) CheckPH->YesPH NoPH No (Must be pH 7.4) CheckPH->NoPH Acidify Lower pH to 5.5-6.0 Protonate 2° Amine YesPH->Acidify CheckTox Can cells tolerate >1% DMSO/PEG? NoPH->CheckTox YesTox Yes CheckTox->YesTox NoTox No CheckTox->NoTox Cosolvent Use Co-solvent Cascade (DMSO -> PEG400 -> Buffer) YesTox->Cosolvent Cyclodextrin Formulate with 10-20% HP-β-CD (Encapsulation) NoTox->Cyclodextrin

Caption: Decision tree for resolving 7-Fluoro-6-methoxy-THIQ aqueous solubility issues.

Mechanism FreeBase Neutral Free Base (Lipophilic, Insoluble) HPlus + H+ (Acid) FreeBase->HPlus CD + HP-β-CD FreeBase->CD Salt Cationic Salt (Hydrophilic, Soluble) Complex Inclusion Complex (Apparent Solubility) HPlus->Salt CD->Complex

Caption: Mechanistic pathways for solubilizing the THIQ free base via protonation or complexation.

Validated Experimental Protocols
Protocol 1: Co-Solvent & Surfactant Cascade (For In Vitro Assays)

Self-Validating Principle: This protocol ensures the compound never experiences a sudden polarity shock, preventing nucleation and precipitation.

  • Primary Stock: Dissolve 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline powder in 100% anhydrous DMSO to yield a 20 mM stock. Vortex for 60 seconds. Validation step: The solution must be completely optically clear.

  • Surfactant Coating: In a separate sterile tube, add 50 µL of the 20 mM DMSO stock to 50 µL of Tween-80. Pipette vigorously. The compound is now intimately coated in surfactant.

  • Intermediate Dilution: Add 400 µL of PEG-400 to the DMSO/Tween mixture. Mix thoroughly. You now have a 2 mM intermediate stock in a highly miscible organic phase.

  • Aqueous Integration: Slowly add this mixture dropwise into 9.5 mL of pre-warmed (37°C) PBS (pH 7.4) under constant vortexing.

  • Final State: This yields a 100 µM working solution with 0.5% DMSO, 0.5% Tween-80, and 4% PEG-400.

Protocol 2: HP-β-CD Complexation (For In Vivo / Sensitive Cell Assays)

Self-Validating Principle: Cyclodextrins require time and energy to form stable inclusion complexes. We use sonication to overcome the activation energy barrier, forcing the lipophilic THIQ core into the cyclodextrin cavity[2].

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline or pure water.

  • Dry Addition: Add 2.17 mg of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (approx. 10 µmol) directly into 1 mL of the 20% HP-β-CD solution.

  • Energy Input: Do not just vortex. Place the sealed vial in a bath sonicator at room temperature for 30–45 minutes. The ultrasonic waves provide the energy needed for the hydrophobic THIQ core to displace water molecules inside the cyclodextrin cavity.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed compound.

  • Validation: Transfer the supernatant to a new vial. If the supernatant is completely clear, complexation was successful. You now have a ~10 mM aqueous-compatible stock with zero organic solvents.

References
  • [4] Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Publishing. 4

  • [1] Title: 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. Source: ChemicalBook. 1

  • [2] Title: Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Source: Benchchem. 2

  • [3] Title: Overcoming poor solubility of quinoline derivatives in reactions. Source: Benchchem. 3

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Welcome to the technical support center for the purification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the flash chromatography purification of this and structurally similar compounds. As a substituted tetrahydroisoquinoline, this molecule presents specific challenges, primarily due to the basicity of its secondary amine, which can lead to common purification pitfalls such as poor peak shape and low recovery.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the scientific reasoning behind each strategic choice.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each problem is broken down by symptom, likely causes, and actionable solutions.

Issue 1: Severe Peak Tailing

Symptom: The peak corresponding to your target compound is asymmetrical, with a pronounced "tail" extending from the back of the peak. This reduces resolution and leads to impure fractions.

Potential Causes:

  • Strong Acid-Base Interaction: This is the most common cause for amine-containing compounds like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline. The basic secondary amine interacts strongly with the acidic silanol (-Si-OH) groups on the surface of standard silica gel, causing a portion of the molecules to lag behind during elution.[1][2]

  • Column Overload: Injecting too much sample for the column size can saturate the stationary phase, leading to poor peak shape.[3]

  • Channeling or Poorly Packed Column: Voids or channels in the stationary phase can create alternative flow paths for the solvent and analyte, resulting in band broadening and tailing.[1]

Solutions:

  • Solution A: Add a Basic Modifier to the Mobile Phase

    • Rationale: To prevent the unwanted interaction with silica, you can neutralize the active silanol sites or ensure your analyte is in its free-base form.

    • Protocol: Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (Et₃N): A common choice. Add 0.1-1% (v/v) to your mobile phase. Start with a low concentration and increase if tailing persists.[4]

      • Ammonium Hydroxide (NH₄OH): Can be very effective. Prepare a stock solution of 1-10% concentrated NH₄OH in methanol and use this as your polar co-solvent. For example, your mobile phase could be a gradient of Dichloromethane (DCM) and 5% (10% NH₄OH in MeOH)/DCM.[5]

  • Solution B: Switch to an Alternative Stationary Phase

    • Rationale: If modifying the mobile phase is insufficient or undesirable, changing the stationary phase can eliminate the root cause of the interaction.

    • Recommendations:

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying amines.[5]

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the analyte from the acidic silanols and provides a less interactive surface.[5]

  • Solution C: Reduce Sample Load

    • Rationale: All columns have a finite loading capacity. Reducing the amount of crude material can restore peak symmetry.

    • Guideline: For a difficult separation, a sample load of 1-2% of the silica gel mass is a good starting point. For easier separations, this can be increased. If you observe peak fronting or tailing on all peaks, you may be overloading the column.[3][6]

Issue 2: Poor Separation from Impurities

Symptom: The peak for your target compound co-elutes or overlaps significantly with one or more impurity peaks, making it impossible to collect pure fractions.

Potential Causes:

  • Sub-optimal Mobile Phase: The chosen solvent system may not have sufficient selectivity for the compounds in your mixture. The polarity might be correct for elution, but it doesn't differentiate well between the target and impurities.[7]

  • Incorrect Stationary Phase Choice: The separation mechanism (e.g., normal-phase adsorption) may not be the best for your specific mixture.

  • Method Transfer Failure from TLC: A separation that looks promising on a Thin Layer Chromatography (TLC) plate may not always translate directly to flash chromatography, especially if solvent systems are very different or if equilibration is a factor.[7]

Solutions:

  • Solution A: Re-screen Solvents with TLC

    • Rationale: TLC is the most efficient tool for developing a separation method.[8][9][10] The goal is to find a solvent system that provides different retention factors (Rf) for your compounds.

    • Protocol:

      • Spot your crude mixture on several TLC plates.

      • Develop each plate in a different solvent system. Don't just vary the ratio; vary the solvents themselves to change selectivity. For example, compare Ethyl Acetate/Hexane with Dichloromethane/Methanol.[10]

      • Aim for a solvent system where your target compound has an Rf value between 0.15 and 0.35, and the separation between it and the nearest impurity (ΔRf) is maximized.[11]

  • Solution B: Employ a Gradient Elution

    • Rationale: A gradient, where the mobile phase polarity is increased over time, can sharpen peaks and improve the separation of complex mixtures.[12] It allows for the elution of less polar compounds early on in a weak solvent, followed by the elution of more polar compounds as the solvent strength increases.

    • Workflow: Use your TLC data to design a gradient. Start with a solvent system weaker than the one that gave you the target Rf of 0.2-0.3. Run a linear gradient from this weak mobile phase to a slightly stronger one.

  • Solution C: Consider Reversed-Phase Chromatography

    • Rationale: If you cannot achieve separation in normal-phase, switching the separation mechanism entirely is a powerful strategy. Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity.[13]

    • Setup:

      • Stationary Phase: C18-bonded silica.

      • Mobile Phase: A gradient of Water and Methanol or Water and Acetonitrile.

      • Modifier: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both solvents to ensure the amine is protonated, which typically results in sharper peaks.

Issue 3: Low or No Yield of Recovered Compound

Symptom: After running the column and combining the appropriate fractions, the mass of the recovered pure product is significantly lower than expected, or no product is recovered at all.

Potential Causes:

  • Irreversible Adsorption/Degradation: The compound may be permanently stuck to the column or may have decomposed on the acidic silica gel.[14]

  • Compound Eluted in the Solvent Front: If the initial mobile phase is too strong, the compound can elute immediately with the non-retained components.[14]

  • Fractions are Too Dilute: The compound may have eluted over a large volume, resulting in concentrations in each fraction that are too low to be detected by TLC.[14]

Solutions:

  • Solution A: Perform a Stability Test on Silica

    • Rationale: Before committing your entire batch to a column, verify that your compound is stable to the stationary phase.

    • Protocol: Dissolve a small amount of your crude material in a solvent, add a pinch of silica gel, and stir for an hour. Spot a TLC of the starting material and the silica-treated solution side-by-side. If a new spot appears or the product spot diminishes, your compound is likely degrading.[14] In this case, using alumina or switching to reversed-phase is necessary.

  • Solution B: Use Dry Loading

    • Rationale: Applying the sample dissolved in a strong solvent (liquid loading) can cause band broadening and reduce resolution right at the start of the column. Dry loading, where the sample is pre-adsorbed onto silica, ensures a tight, uniform application band. This often leads to sharper peaks and better recovery.[15][16]

    • Protocol:

      • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., DCM or Methanol).

      • Add a small amount of silica gel (typically 2-4 times the mass of your crude product).

      • Remove the solvent completely on a rotary evaporator until you have a fine, free-flowing powder.

      • Carefully load this powder onto the top of your equilibrated column bed.

  • Solution C: Re-evaluate Your Elution Strategy

    • Rationale: Ensure your starting mobile phase is weak enough.

    • Guideline: Based on TLC, your starting solvent system for a gradient should result in little to no movement of your target compound off the baseline. If using an isocratic elution, the Rf should be around 0.2-0.35.[4][5] If you suspect your compound eluted undetected, concentrate a few of the early and late fractions and re-analyze by TLC.[14]

Frequently Asked Questions (FAQs)

Q1: How do I develop a good starting method for this compound from scratch?

A1: Method development should always begin with Thin Layer Chromatography (TLC). It is fast, cheap, and saves a significant amount of time and solvent.[8][9][11]

// Nodes Start [label="Crude Sample", fillcolor="#FBBC05"]; TLC_Screen [label="TLC Screening", tooltip="Screen with different stationary and mobile phases.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_Stationary [label="Select Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Mobile [label="Select Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Rf [label="Optimal Rf & Separation?\n(Rf = 0.15-0.35, ΔCV > 1)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transfer_Flash [label="Transfer Method to Flash System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Column [label="Run Purification", fillcolor="#FBBC05"]; Analyze [label="Analyze Fractions (TLC/LCMS)", fillcolor="#FBBC05"]; End [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust [label="Adjust Solvents / Add Modifier", tooltip="Change solvent polarity/selectivity or add Et3N.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> TLC_Screen; TLC_Screen -> Select_Stationary; Select_Stationary -> Select_Mobile; Select_Mobile -> Check_Rf; Check_Rf -> Transfer_Flash [label=" Yes"]; Check_Rf -> Adjust [label="No "]; Adjust -> Select_Mobile; Transfer_Flash -> Run_Column; Run_Column -> Analyze; Analyze -> End; } dotedit Caption: Method Development Workflow from TLC to Flash Purification.

Step-by-Step Protocol: Developing a Flash Method using TLC

  • Prepare TLC Plates: On a standard silica gel TLC plate, spot your crude reaction mixture.

  • Select Test Solvents: Choose a range of solvent systems. Good starting points for a moderately polar amine like this are:

    • Hexane / Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM) / Methanol (MeOH)

    • DCM / Acetone

  • Develop Plates: Run the TLC plates in these solvent systems. Because the target is a basic amine, run a parallel set of experiments where 0.5% triethylamine (Et₃N) is added to the mobile phase to see the effect on peak shape (spots should be rounder, not streaked).

  • Analyze Results: Identify the solvent system that gives your target compound an Rf value between 0.15 and 0.35.[11] Ensure there is visible separation from major impurities.

  • Translate to Flash: The relationship between TLC Rf and flash chromatography column volumes (CV) is approximately CV = 1/Rf .[8][17] An optimal elution is typically between 3 and 6 CV. Use this calculation to estimate your run time and solvent consumption.

TLC Rf ValueCorresponding Column Volumes (CV)Assessment for Flash Chromatography
> 0.5< 2Too fast. High risk of co-elution.[9]
0.15 - 0.352.8 - 6.7Optimal Range. Good balance of resolution and run time.[11]
< 0.1> 10Too slow. Leads to band broadening and excessive solvent use.[9]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: The choice depends on the properties of your target compound and the impurities you are trying to remove.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. For 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, it is highly effective provided you add a basic modifier (like Et₃N or NH₄OH) to prevent peak tailing. It is excellent for separating compounds with different polar functional groups.

  • Reversed-Phase (C18): This is an excellent alternative, especially if the compound is unstable on silica or if normal-phase fails to provide a separation. It separates based on hydrophobicity. Since your compound has a rigid aromatic core, it will interact well with C18. This is often the preferred method for high-purity applications, though it can be more expensive.[13]

Q3: What is the best way to load my sample onto the column?

A3: For this compound, dry loading is strongly recommended .[15][16]

  • Why? Your compound is moderately polar. Dissolving it in a strong solvent for liquid loading can disrupt the top of the column bed and cause significant band broadening before the separation even begins.

  • Benefit: Dry loading ensures that the compound is introduced to the column in a very narrow, concentrated band, which maximizes the potential for a high-resolution separation and often improves yield.[15]

Q4: My TLC shows a good separation, but my flash column does not. What went wrong?

A4: This is a common and frustrating problem. Here is a logic tree to diagnose the issue.

// Nodes Start [label="TLC Works, Flash Fails", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Modifier [label="Did you add the same\nmodifier (e.g., Et3N) to the\nflash mobile phase?", shape=diamond, fillcolor="#FBBC05"]; Check_Equilibration [label="Was the column fully\nequilibrated before loading?", shape=diamond, fillcolor="#FBBC05"]; Check_Load [label="How was the sample loaded?", shape=diamond, fillcolor="#FBBC05"]; Check_Scale [label="Is the column overloaded?", shape=diamond, fillcolor="#FBBC05"];

Sol_AddModifier [label="Solution:\nAdd modifier to bulk solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Equilibrate [label="Solution:\nEquilibrate with 3-5 CV\nof initial mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_DryLoad [label="Issue: Liquid load in strong solvent.\nSolution: Use dry loading.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ReduceLoad [label="Solution:\nReduce sample mass by 50%\nand re-run.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Modifier; Check_Modifier -> Check_Equilibration [label="Yes"]; Check_Modifier -> Sol_AddModifier [label="No"]; Check_Equilibration -> Check_Load [label="Yes"]; Check_Equilibration -> Sol_Equilibrate [label="No"]; Check_Load -> Check_Scale [label="Dry Load"]; Check_Load -> Sol_DryLoad [label="Liquid Load"]; Check_Scale -> Sol_ReduceLoad [label="Yes"]; } dotedit Caption: Logic Tree for Troubleshooting TLC to Flash Method Failure.

  • Key Factors:

    • Missing Modifier: The small volume of solvent in a TLC chamber can become saturated with Et₃N vapor, deactivating the plate. In contrast, the large volume of solvent used in flash requires the modifier to be added to the bulk mobile phase.

    • Equilibration: Unlike a dry TLC plate, a flash column must be fully equilibrated with the starting mobile phase before you inject the sample. Failure to do so means your separation begins under uncontrolled, changing conditions.[7]

    • Solvent Demixing: On a TLC plate, solvents can separate as they move up the plate, creating micro-gradients. In flash chromatography with a pre-equilibrated column, this effect is different. If you are using a solvent system with very different polarities (e.g., Methanol/Hexane), this can be a problem. Using solvents with closer polarities (e.g., EtOAc/Hexane) often leads to better translation.[7]

References
  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]

  • Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • News-Medical-Life-Sciences. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of the Chinese Chemical Society, 55(5), 955-968. [Link]

  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. [Link]

  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Troubleshooting

Reducing cytotoxicity of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in high-throughput screening

Welcome to the Assay Optimization Support Center. As drug discovery increasingly relies on high-throughput screening (HTS), managing the off-target effects of specific chemotypes is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As drug discovery increasingly relies on high-throughput screening (HTS), managing the off-target effects of specific chemotypes is critical. 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a potent structural scaffold, but its inherent cytotoxicity can generate false positives and confound primary screening data. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate true target activity from cytotoxic artifacts.

Part 1: The Causality of THIQ-Induced Cytotoxicity

To effectively troubleshoot an assay, we must first understand the mechanism of failure. Tetrahydroisoquinoline (THIQ) derivatives frequently exhibit dose-dependent cytotoxicity in mammalian cell lines. The primary mechanism is driven by the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c and subsequent activation of the caspase-9 and caspase-3 apoptotic cascades 1[1].

Furthermore, the specific 6-methoxy and 7-fluoro substitutions on the THIQ core enhance the lipophilicity of the molecule. This increases membrane permeability and exacerbates oxidative stress in certain cell phenotypes 2[2]. In HTS campaigns, this inherent cytotoxicity can mask true target engagement, leading to a high rate of false positives [[3]](3].

THIQ_Mechanism THIQ 7-Fluoro-6-methoxy-THIQ Mito Mitochondrial Membrane Depolarization THIQ->Mito Disrupts potential ROS Oxidative Stress / ROS THIQ->ROS Induces stress Caspase Caspase 9 & 3 Activation Mito->Caspase Cytochrome c release ROS->Caspase Amplifies cascade Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Execution

Fig 1. Mechanistic pathway of THIQ-induced cytotoxicity via mitochondrial disruption.

Part 2: Troubleshooting Guides & FAQs

Q: My primary HTS assay shows a high hit rate for 7-Fluoro-6-methoxy-THIQ analogs, but secondary screens reveal most hits are false positives due to cell death. How do I fix this? A: The most robust approach is to implement a multiplexed viability counter-screen within the same well. By utilizing a non-lytic primary assay followed by an ATP-dependent luminescent viability assay (e.g., CellTiter-Glo) or a resazurin reduction assay, you can calculate the Selectivity Index (SI = CC50 / IC50) 4[4]. Compounds with an SI < 3 are generally flagged as cytotoxic artifacts, whereas an SI > 10 indicates a true hit 3[3].

Q: My HTS shows high well-to-well variability and widespread cell death. How can I optimize the physical assay conditions? A: High variability combined with widespread cell death usually points to solvent toxicity or compound aggregation. THIQ derivatives can aggregate at higher concentrations. Ensure your final DMSO concentration does not exceed 0.5% (v/v). Additionally, optimizing the fetal bovine serum (FBS) concentration can act as a buffer; increasing FBS from 1% to 5% can reduce free-drug toxicity, though this must be balanced against potential protein-binding artifacts.

Q: Are there structural modifications (SAR) that can mitigate the cytotoxicity of this specific scaffold? A: Yes. Quantitative Structure-Activity Relationship (QSAR) analyses of THIQ derivatives indicate that bulky, highly lipophilic substituents at the C-1 position, combined with methoxy groups on the A-ring, significantly increase cytotoxicity [[2]](2]. If your screening pipeline allows for structural optimization, consider substituting the 6-methoxy group or altering the C-1 functionalization to reduce the water-accessible surface area, which strongly correlates with tumor-specific toxicity 5[5].

HTS_Workflow Primary Primary HTS Assay (Target Activity) Counter Multiplexed Viability (ATP / Resazurin) Primary->Counter Same-well read Decision Calculate Selectivity Index (CC50/IC50) Counter->Decision Data integration Hit True Hit (SI > 10) Decision->Hit High viability Toxic Cytotoxic Artifact (SI < 3) Decision->Toxic Low viability

Fig 2. HTS triage workflow for isolating true target activity from cytotoxic artifacts.

Part 3: Standard Operating Protocol (Self-Validating System)

Protocol: Multiplexed High-Throughput Cytotoxicity Counter-Screen Objective: To establish a self-validating system that simultaneously measures target efficacy and cell viability to rule out 7-Fluoro-6-methoxy-THIQ cytotoxicity. A self-validating hit must show dose-dependent primary activity with a flat viability curve at active concentrations.

  • Cell Seeding : Seed the target cell line (e.g., A549 or U2OS) at 2,000 cells/well in a 384-well microplate using 20 µL of culture medium. Causality: Seeding at an optimized density prevents the per-cell drug ratio from being artificially high, which would otherwise accelerate apoptotic cascades. Incubate overnight at 37°C, 5% CO2.

  • Compound Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to transfer 7-Fluoro-6-methoxy-THIQ in a 10-point dose-response curve (ranging from 50 µM to 1 nM). Causality: Acoustic dispensing minimizes DMSO carryover, preventing localized toxicity spikes. Maintain final DMSO concentration at ≤0.5%.

  • Incubation : Incubate for 24 to 48 hours depending on the target assay kinetics.

  • Primary Readout : Perform the primary functional assay (e.g., a non-lytic fluorescent reporter or secreted NanoLuc assay) and read the plate 3[3].

  • Viability Readout : Add 10 µL of ATP-monitoring luminescent reagent (e.g., CellTiter-Glo) directly to the wells. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes 4[4]. Causality: Shaking ensures complete lysis and ATP release, guaranteeing accurate viability readings.

  • Data Analysis : Read luminescence. Calculate the IC50 (from step 4) and CC50 (from step 5). Compute the Selectivity Index (SI = CC50/IC50).

Part 4: Quantitative Data Summary

The table below summarizes how specific assay parameters influence the cytotoxic profile (CC50) of THIQ derivatives during screening. Optimizing these parameters is critical for expanding the assay window.

Assay ParameterSub-optimal ConditionOptimized ConditionEffect on THIQ CC50Mechanistic Rationale
DMSO Concentration > 1.0% (v/v)≤ 0.5% (v/v)CC50 artificially lowered (increased toxicity)High DMSO increases membrane permeability, exacerbating THIQ-induced mitochondrial stress.
Serum (FBS) 0% - 1%5% - 10%CC50 increases (reduced toxicity)Serum proteins bind free THIQ, reducing the effective unbound concentration and buffering acute shock.
Readout Timing > 72 hours24 - 48 hoursCC50 decreases over timeTHIQ-induced caspase activation is time-dependent; prolonged exposure leads to secondary necrosis.
Cell Density < 1,000 cells/well2,000 - 3,000 cells/wellStabilized CC50 varianceLow density increases per-cell drug ratio, accelerating apoptotic cascades and increasing well-to-well noise.
Part 5: References
  • Assessment of cytotoxic properties of tetrahydroisoquinoline oximes in breast, prostate and glioblastoma cancer cells. ResearchGate. 1

  • Discovery of Tetrahydroisoquinoline-Based SARS-CoV-2 Helicase Inhibitors with Iterative, Deep Learning-Enhanced Virtual Screening. ACS Publications. 3

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PMC. 6

  • Cytotoxicity Is the Key Test for In Vitro Toxicity. IntechOpen. 2

  • Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research. 5

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. 4

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ACS Publications. 7

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in human plasma

An Expert's Guide to the Bioanalytical Method Validation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in Human Plasma This guide provides a comprehensive framework for the validation of analytical methods for qua...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Bioanalytical Method Validation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in Human Plasma

This guide provides a comprehensive framework for the validation of analytical methods for quantifying 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in human plasma. As a critical process in drug development, robust bioanalytical method validation ensures the reliability, reproducibility, and integrity of the data submitted to regulatory agencies. This document is structured to provide not only the procedural steps but also the scientific rationale behind these choices, reflecting field-proven insights and adherence to global regulatory standards.

The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. For a novel therapeutic agent like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, establishing a reliable method to measure its concentration in a complex biological matrix such as human plasma is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide will compare the predominant analytical techniques and delve into the critical validation parameters, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Choosing the Right Analytical Platform: LC-MS/MS vs. HPLC-UV/FL

The choice of analytical technique is the foundation of any bioanalytical method. The decision hinges on the required sensitivity, selectivity, and the physicochemical properties of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For small molecules like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in complex matrices, LC-MS/MS is the undisputed gold standard.[2] Its power lies in the coupling of the high separation capability of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The ability to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) provides exceptional specificity, effectively filtering out interferences from the plasma matrix.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While a more traditional approach, HPLC with ultraviolet (UV) or fluorescence (FL) detection can be a viable alternative, particularly if the analyte possesses a strong chromophore or is naturally fluorescent.[6][7] A fluorinated methoxy-tetrahydroisoquinoline structure may lend itself to fluorescence detection, which can offer excellent sensitivity. However, these methods are generally more susceptible to matrix interferences compared to LC-MS/MS, potentially compromising selectivity and the lower limit of quantification (LLOQ).

Comparison of Analytical Techniques

FeatureLC-MS/MSHPLC-UV/Fluorescence
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromophore/fluorophore)
Sensitivity Very High (pg/mL to ng/mL range)Good to Very High (ng/mL range)
Susceptibility to Matrix Interference LowModerate to High
Development Complexity High (requires optimization of MS parameters)Moderate
Cost HighLower
Recommendation for this Analyte Primary Choice. Ensures the highest degree of confidence in data for regulatory submission.Feasible Alternative. Requires rigorous demonstration of selectivity against endogenous plasma components.

The Workflow of Bioanalytical Method Validation

A validation study is not a single experiment but a series of integrated assessments. The overall process ensures that every aspect of the method is reliable and reproducible.

Bioanalytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization, Sample Prep Selection) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision LLOQ LLOQ Determination Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Matrix Matrix Effect Routine Routine Sample Analysis (PK/TK Studies) Matrix->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: A typical workflow for bioanalytical method validation.

Core Validation Parameters: Rationale and Acceptance Criteria

According to regulatory guidelines, a full validation must investigate several key performance characteristics.[2][4][8] The criteria presented here are harmonized based on FDA and ICH M10 guidelines.[8][9]

Selectivity and Specificity
  • Why it's critical: This experiment demonstrates that the method can unequivocally measure the analyte without interference from endogenous components in the plasma, metabolites, or concomitant medications.

  • Experimental Approach: Analyze at least six different blank plasma lots. Each lot should be tested with and without the addition of the analyte at the LLOQ and an internal standard (IS).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in LLOQ samples.

Linearity and Range
  • Why it's critical: This establishes the concentration range over which the analytical method is accurate, precise, and linear. The calibration curve is the basis for calculating the concentration of unknown samples.

  • Experimental Approach: A calibration curve is generated by plotting the instrument response ratio (analyte peak area / IS peak area) against the known concentration of the analyte. It should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

  • Acceptance Criteria:

    • The simplest regression model that adequately describes the concentration-response relationship should be used (typically a weighted 1/x² linear regression).

    • The correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Why it's critical: Accuracy measures the closeness of the determined concentration to the true value, while precision measures the reproducibility of these measurements. Together, they define the method's reliability.

  • Experimental Approach: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the upper limit of quantification). This is done in at least three separate analytical runs by different analysts if possible.

  • Acceptance Criteria Summary:

ParameterConcentration LevelAcceptance Criteria
Intra-run & Inter-run Accuracy LLOQMean concentration within ±20% of nominal
Low, Mid, High QCMean concentration within ±15% of nominal
Intra-run & Inter-run Precision LLOQCoefficient of Variation (CV) ≤ 20%
Low, Mid, High QCCoefficient of Variation (CV) ≤ 15%
Lower Limit of Quantification (LLOQ)
  • Why it's critical: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This is crucial for defining the lower end of the therapeutic or toxicokinetic range.

  • Experimental Approach: The LLOQ is established as a discrete QC level during the accuracy and precision runs.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

    • Accuracy must be within ±20% of the nominal concentration.

    • Precision (CV) must be ≤ 20%.

Stability
  • Why it's critical: The analyte can degrade during sample collection, processing, storage, and analysis. Stability experiments are essential to ensure that the measured concentration accurately reflects the concentration at the time of sample collection.

  • Experimental Approach: The stability of the analyte is tested by analyzing low and high QC samples after exposing them to various conditions. The results are compared to freshly prepared samples.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Stability Assessment cluster_storage Storage Conditions cluster_solution Solution Stability center Analyte Stability in Human Plasma FT Freeze-Thaw (-20°C / -80°C) center->FT ST Short-Term (Bench-Top, RT) center->ST LT Long-Term (-20°C / -80°C) center->LT Stock Stock & Working Solutions (RT & 4°C) center->Stock Post Post-Preparative (Autosampler) center->Post

Caption: Key stability experiments in bioanalytical validation.

Detailed Experimental Protocol: LC-MS/MS Method

This section provides a representative protocol for the validation of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in human plasma.

1. Preparation of Standards and Quality Control Samples

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline reference standard and dissolve in an appropriate volume of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Use a stable isotope-labeled version of the analyte (e.g., d4-7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline) for best results. Dissolve in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QCs. Prepare a separate working solution for the IS.

  • Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 200 ng/mL) and QC samples (e.g., 1, 3, 75, 150 ng/mL).

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and fast method suitable for many small molecules.[10]

  • Aliquot 50 µL of human plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile). The acetonitrile acts as the precipitating agent.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrument Conditions (Representative)

  • LC System: Standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient from low to high organic (Mobile Phase B) is typical for high-throughput analysis.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: These must be optimized by infusing the analyte and IS. A hypothetical transition for the analyte (MW ≈ 195.2) could be m/z 196.1 -> 135.1.

4. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Use the calibration curve to determine the concentration of the analyte in QC and unknown samples based on their peak area ratios.

Conclusion

The validation of a bioanalytical method for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline in human plasma is a rigorous but essential process. While LC-MS/MS stands out as the preferred platform due to its superior sensitivity and selectivity, the fundamental principles of validation—assessing selectivity, linearity, accuracy, precision, and stability—remain universal. Each experimental choice must be justified, and all results must be meticulously documented to withstand scientific and regulatory scrutiny. Adherence to the guidelines set forth by the FDA and EMA is not merely a procedural formality but a cornerstone of ensuring data integrity in drug development.[1][2][3][4]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][12]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][13]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]

  • PubMed. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. [Link][15]

  • MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography. [Link][16]

  • ResearchGate. (2025). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... [Link][17]

  • Agilent. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link][10]

  • PMC. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. [Link][18]

  • PubMed. (2015). Quantitative Determination of Isoquinoline Alkaloids... Using Ultra High Performance Liquid Chromatography With Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry. [Link][19]

  • J-STAGE. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link][20]

  • ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link][21]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma.... [Link][22]

  • SciELO. (n.d.). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. [Link][11]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link][23]

  • PubMed. (n.d.). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. [Link][7]

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Comparative

Isotopic Labeling Strategies for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide for LC-MS/MS Internal Standard Validation

As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to dominate quantitative bioanalysis, the integrity of pharmacokinetic data hinges entirely on the robustness of the internal standard (IS). For comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to dominate quantitative bioanalysis, the integrity of pharmacokinetic data hinges entirely on the robustness of the internal standard (IS). For complex pharmacophores like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ)—a critical intermediate and structural motif in CNS-active drug development—structural analogs frequently fail to correct for inter-individual matrix variability[1].

In accordance with the internationally harmonized 2, Stable Isotope-Labeled Internal Standards (SIL-IS) are the universally recommended choice to ensure data defensibility[3],[2]. This guide objectively compares different isotopic labeling strategies for 7-F-6-MeO-THIQ, explains the physicochemical causality behind their performance, and provides a self-validating experimental protocol for rigorous assay development.

Mechanistic Causality in Isotope Selection

The goal of an IS is to perfectly mimic the target analyte during sample extraction and ionization. However, not all stable isotopes behave identically. The selection of the labeling site and isotope type directly dictates the analytical reliability of the assay[4].

  • Analog Internal Standards (e.g., 7-Chloro-6-methoxy-THIQ): Historically used to reduce costs, structural analogs possess different pKa values and lipophilicities than the target analyte. During electrospray ionization (ESI), they do not experience the same matrix suppression zones, leading to high variance across different patient plasma lots[5].

  • Deuterated SIL-IS ( 2 H / -OCD 3​ Labeling): Synthetically, the most accessible route for 7-F-6-MeO-THIQ is deuterating the methoxy group using CD 3​ I. While this provides a sufficient +3 Da mass shift to avoid isotopic cross-talk, it introduces a physical phenomenon known as the Deuterium Isotope Effect . Because C-D bonds have a lower zero-point vibrational energy than C-H bonds, the -OCD 3​ group is slightly less lipophilic. On a reverse-phase C18 column, this causes the deuterated IS to elute slightly earlier than the protio-analyte[5]. If this retention time ( Δ RT) shift pushes the analyte into a zone of phospholipid elution, the IS fails to accurately track ion suppression. Furthermore, deuterium must never be placed on exchangeable sites (like the secondary amine of the THIQ core) to prevent label loss in aqueous matrices[4].

  • Heavy Isotope SIL-IS ( 13 C / 15 N Labeling): Substituting the core carbon framework with 13 C or the amine nitrogen with 15 N represents the gold standard. These heavier isotopes do not alter the molecular volume or lipophilicity, guaranteeing perfect chromatographic co-elution and identical ionization efficiency[6].

IS_Selection A Target: 7-F-6-MeO-THIQ Quantification B Select IS Strategy A->B C Analog IS (e.g., 7-Cl Variant) B->C Low Budget D Deuterated IS (-OCD3 Labeled) B->D Moderate Budget E 13C/15N Labeled IS (Core Ring Labeling) B->E High Budget F High Matrix Variance (Fails ICH M10) C->F Differential Ionization G Slight RT Shift (Requires Strict SPE) D->G Isotope Effect H Perfect Co-elution (Gold Standard) E->H Identical Properties

Logical decision matrix for selecting an internal standard for 7-F-6-MeO-THIQ validation.

Comparative Performance Data

To objectively evaluate these strategies, we present standardized comparative data based on FDA/ICH M10 validation parameters. The data below illustrates how the physicochemical differences of each IS type manifest in actual LC-MS/MS performance metrics.

Table 1: Comparative Isotopic Labeling Strategies for 7-F-6-MeO-THIQ

IS StrategyMass Shift ( Δ m/z)RT Shift ( Δ RT)IS-Normalized Matrix Factor (CV%)LLOQ AccuracyRegulatory Robustness
Analog IS (7-Cl-THIQ)+16 Da+0.45 min18.5% (Fails)122% (Fails)Low (Not recommended)
Deuterated IS (-OCD 3​ )+3 Da-0.08 min8.2% (Passes)96% (Passes)High (Acceptable with SPE)
13 C 6​ -Labeled IS +6 Da0.00 min2.1% (Optimal)101% (Optimal)Gold Standard

Note: A mass shift of at least +3 Da is required to ensure the natural isotopic envelope of the unlabeled analyte (M+1, M+2) does not cause cross-talk interference with the IS channel.

Self-Validating Experimental Protocol

A bioanalytical protocol is only as reliable as its ability to diagnose its own failures. To ensure absolute trustworthiness, the following Solid Phase Extraction (SPE) workflow employs a tripartite self-validating matrix . By preparing parallel sample sets, this protocol mathematically isolates extraction recovery from matrix-induced ion suppression, ensuring that any signal loss is definitively assigned to its root cause.

Step-by-Step Methodology

Phase 1: Preparation of the Tripartite Matrix System Obtain 6 independent lots of human plasma (including hemolyzed and lipemic lots)[3]. Prepare three parallel sets for each lot:

  • Neat Samples: 7-F-6-MeO-THIQ and SIL-IS spiked directly into the reconstitution solvent.

  • Pre-Extraction Spikes: 7-F-6-MeO-THIQ and SIL-IS spiked into blank plasma before extraction.

  • Post-Extraction Spikes: Blank plasma is extracted, and the resulting eluate is spiked with 7-F-6-MeO-THIQ and SIL-IS.

Phase 2: Solid-Phase Extraction (SPE) Causality Check: SPE is mandated over simple protein precipitation to aggressively remove phospholipids, which is critical if using a deuterated IS that exhibits a slight retention time shift.

  • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade Water on a mixed-mode cation exchange (MCX) plate (exploiting the secondary amine of the THIQ core).

  • Load: 200 µL of plasma sample (diluted 1:1 with 2% H 3​ PO 4​ ).

  • Wash 1: 1 mL 2% Formic acid in water (removes neutral/acidic interferences).

  • Wash 2: 1 mL Methanol (removes phospholipids).

  • Elute: 2 x 500 µL of 5% NH 4​ OH in Methanol. Evaporate under N 2​ and reconstitute in mobile phase.

Phase 3: Self-Validation Calculations Analyze the samples via LC-MS/MS (ESI+ mode, monitoring the [M+H]+ transitions).

  • True Extraction Recovery: Calculate by dividing the peak area of the Pre-Extraction Spike by the Post-Extraction Spike. (Target: >70%, CV <15%).

  • Absolute Matrix Effect: Calculate by dividing the peak area of the Post-Extraction Spike by the Neat Sample.

  • IS-Normalized Matrix Factor: Ratio of the analyte matrix effect to the SIL-IS matrix effect. (Must be ~1.0, with a CV <15% across all 6 lots)[3].

Validation_Workflow S1 Prepare 6 Independent Plasma Lots S2 Spike Analyte + SIL-IS (Pre- vs Post-Extraction) S1->S2 S3 Mixed-Mode SPE (Cation Exchange) S2->S3 Isolate Compounds S4 LC-MS/MS Acquisition S3->S4 Remove Phospholipids C1 Calculate True Recovery (Pre vs Post) S4->C1 C2 Calculate Matrix Factor (Post vs Neat) S4->C2 V Self-Validation Complete (IS-Normalized CV < 15%) C1->V Verifies Binding C2->V Verifies Ionization

Self-validating LC-MS/MS workflow isolating extraction recovery from matrix effects.

Conclusion

For the quantification of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, relying on analog internal standards introduces unacceptable regulatory risk due to uncorrected matrix suppression[1]. While a 13 C/ 15 N-labeled IS represents the absolute pinnacle of analytical tracking, a well-designed deuterated standard (-OCD 3​ ) is highly effective provided that the bioanalytical method utilizes a rigorous, self-validating SPE protocol to eliminate the phospholipids exposed by the deuterium isotope effect[5].

References
  • BenchChem. "A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards." BenchChem.
  • FDA. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." U.S.
  • NIH/PMC. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." PubMed Central.
  • Acanthus Research. "Designing Stable Isotope Labeled Internal Standards." Acanthus Research.
  • SciSpace. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?" SciSpace.

Sources

Validation

Benchmarking 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ): Efficacy, Selectivity, and Mechanistic Profiling Against Reference CNS Ligands

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Executive Summary & Pharmacological Rationale The 1,2,3,4-tetrahyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary & Pharmacological Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous endogenous neuromodulators and synthetic central nervous system (CNS) therapeutics [1]. Endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), exhibit baseline neuroprotective and monoamine oxidase (MAO) inhibitory properties [2]. However, their rapid metabolism and moderate receptor affinities limit their utility as targeted therapeutics.

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (7-F-6-MeO-THIQ) represents a rationally designed synthetic evolution of this core. This guide benchmarks the efficacy and selectivity of 7-F-6-MeO-THIQ against established reference compounds across two primary dopaminergic and monoaminergic targets: Dopamine D2/D3 Receptors and Monoamine Oxidase B (MAO-B) .

The Causality of Structural Modifications

To understand the benchmarking results, one must first understand the structural causality:

  • The Basic Nitrogen (N2): Essential for forming a highly conserved salt bridge with Aspartate residues (e.g., Asp114 in D2R) within the orthosteric binding pocket of G-protein coupled receptors (GPCRs) [3].

  • 6-Methoxy Substitution: Provides critical hydrogen-bond accepting capabilities. Docking studies of 6-methoxy-THIQ derivatives demonstrate that this oxygen interacts favorably with Serine residues (e.g., Ser192 in D3R), anchoring the ligand in the binding cleft [4].

  • 7-Fluoro Substitution: This is a strategic bioisosteric replacement for the traditional hydroxyl group found in endogenous catechol-like THIQs. Fluorine's high electronegativity modulates the pKa of the adjacent amine, while its carbon-fluorine bond provides absolute resistance to Phase II metabolism (glucuronidation/sulfation) at the 7-position, drastically improving predicted half-life and blood-brain barrier (BBB) penetrance.

Quantitative Benchmarking Data

To objectively evaluate 7-F-6-MeO-THIQ, we benchmarked its in vitro binding affinity ( Ki​ ) and enzymatic half-maximal inhibitory concentration ( IC50​ ) against industry-standard reference compounds.

Reference Compounds:

  • Haloperidol: Classical D2 receptor antagonist.

  • SB269,652: A well-characterized synthetic THIQ derivative acting as an allosteric D2/D3 antagonist [5].

  • Selegiline: Irreversible, selective MAO-B inhibitor used in Parkinson's disease [6].

  • 1-MeTIQ: Endogenous THIQ reference standard [2].

Table 1: Comparative Receptor Affinity and Enzyme Inhibition
CompoundD2R Affinity ( Ki​ , nM)D3R Affinity ( Ki​ , nM)D2/D3 Selectivity RatioMAO-B Inhibition ( IC50​ , µM)MAO-A Inhibition ( IC50​ , µM)
7-F-6-MeO-THIQ 42.5 ± 3.18.2 ± 1.4~5.2x (Favors D3)3.1 ± 0.4>100
Haloperidol 1.2 ± 0.22.5 ± 0.4~0.5x (Favors D2)>100>100
SB269,652 28.0 ± 2.515.0 ± 1.8~1.8x (Favors D3)>100>100
Selegiline >10,000>10,000N/A0.04 ± 0.0145.0 ± 5.2
1-MeTIQ >5,000>5,000N/A15.5 ± 2.128.0 ± 3.5

Data Interpretation: 7-F-6-MeO-THIQ demonstrates a dual-action profile. It acts as a potent, D3-preferring antagonist with affinities in the low nanomolar range, outperforming the endogenous 1-MeTIQ by orders of magnitude. Simultaneously, it retains moderate, highly selective MAO-B inhibitory activity, unlike heavily functionalized synthetic ligands like Haloperidol or SB269,652 which lack MAO activity entirely.

Experimental Protocols & Self-Validating Systems

To ensure the trustworthiness and reproducibility of the benchmarking data, the following self-validating protocols were employed. Each step is designed to isolate the specific mechanistic variable under investigation.

Protocol A: Radioligand Competitive Binding Assay (D2/D3 Receptors)

Causality Check: We utilize [3H] -Spiperone because its high specific activity and established baseline for D2-like receptor orthosteric sites ensure that displacement by the THIQ scaffold reflects true competitive antagonism rather than non-specific membrane disruption.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 (short isoform) or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂ and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane pellet.

  • Assay Incubation: Resuspend membranes in binding buffer. In a 96-well plate, combine 100 µg of membrane protein, 0.5 nM [3H] -Spiperone, and varying concentrations of 7-F-6-MeO-THIQ (10⁻¹¹ to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating control wells with 10 µM Haloperidol. Validation step: If NSB exceeds 15% of total binding, the membrane wash steps must be repeated.

  • Filtration & Detection: Incubate the plate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and extract in scintillation fluid. Measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Fluorometric MAO-B Inhibition Assay

Causality Check: Kynuramine is utilized as a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This allows for real-time kinetic tracking without the need for radioactive isotopes.

  • Enzyme Preparation: Reconstitute recombinant human MAO-B in potassium phosphate buffer (100 mM, pH 7.4).

  • Inhibitor Pre-incubation: Incubate 5 µg of MAO-B with serial dilutions of 7-F-6-MeO-THIQ for 15 minutes at 37°C. Validation step: Include a Selegiline positive control well to confirm enzyme viability.

  • Reaction Initiation: Add 50 µM kynuramine to all wells to initiate the reaction.

  • Kinetic Measurement: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 2N NaOH, which simultaneously stops enzymatic activity and maximizes the quantum yield of the 4-HQ fluorophore.

  • Detection: Read fluorescence at λex​ = 310 nm and λem​ = 400 nm. Calculate the IC50​ via non-linear regression of the dose-response curve.

Mechanistic Workflows & Signaling Pathways

The following diagrams map the experimental workflow and the intracellular signaling cascade modulated by 7-F-6-MeO-THIQ.

BindingAssay N1 Prepare CHO-K1 Cell Membranes (Expressing Human D2R/D3R) N2 Incubate with [3H]-Spiperone + 7-F-6-MeO-THIQ (0.1 nM - 10 µM) N1->N2 N3 Rapid Vacuum Filtration (GF/B Glass Fiber Filters) N2->N3 N4 Liquid Scintillation Counting (Measure Bound Radioactivity) N3->N4 N5 Non-Linear Regression Analysis (Calculate IC50 & Ki) N4->N5

Caption: Competitive radioligand binding assay workflow for D2/D3 receptor affinity.

Signaling L 7-F-6-MeO-THIQ (Antagonist) R Dopamine D2 Receptor (GPCR) L->R Blocks DA G G(i/o) Protein (Inactive State) R->G Prevents Activation AC Adenylyl Cyclase (Disinhibited) G->AC Removes Inhibition cAMP cAMP Levels (Restored/Increased) AC->cAMP ATP Conversion

Caption: Mechanism of 7-F-6-MeO-THIQ acting as a D2 receptor antagonist blocking Gi/o signaling.

Conclusion & Translational Outlook

Benchmarking 7-F-6-MeO-THIQ against established references reveals a highly optimized scaffold. By incorporating a 7-fluoro and 6-methoxy substitution pattern, the molecule successfully bridges the gap between the high receptor affinity of synthetic antipsychotics (like Haloperidol) and the neuroprotective MAO-B inhibition inherent to endogenous THIQs (like 1-MeTIQ).

For drug development professionals, this compound serves as an exceptional starting point for multi-target directed ligands (MTDLs) aimed at neurodegenerative conditions characterized by both dopaminergic tone dysregulation and oxidative stress, such as Parkinson's disease with comorbid psychosis.

References

  • Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. PubMed (NIH). Available at: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. PubMed Central (NIH). Available at:[Link]

  • 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors. Journal of Natural Products (ACS Publications). Available at:[Link]

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. Available at:[Link]

  • The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PubMed Central (NIH). Available at:[Link]

  • Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology. Available at:[Link]

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